Tetradecyltriethylammonium bromide
Description
Structure
2D Structure
Properties
CAS No. |
18144-35-9 |
|---|---|
Molecular Formula |
C20H44BrN |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
triethyl(tetradecyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KMMBACZABOAUFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Synonyms |
TETRADECYLTRIETHYLAMMONIUMBROMIDE |
Origin of Product |
United States |
Synthesis and Molecular Engineering of Tetradecyltrimethylammonium Bromide and Its Derivatives
Methodologies for Tetradecyltrimethylammonium Bromide Synthesis
The primary and most well-documented method for synthesizing tetradecyltrimethylammonium bromide is the Menshutkin reaction . wikipedia.orgwikipedia.org This reaction involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.org In the case of TTAB, the specific reactants are trimethylamine (B31210) and 1-bromotetradecane (B124005). chemicalbook.com
The reaction is a type of bimolecular nucleophilic substitution (SN2), where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 1-bromotetradecane, which bears the bromine atom. scienceinfo.com The bromine atom acts as a leaving group, resulting in the formation of the quaternary ammonium (B1175870) salt. scienceinfo.com
The general reaction is as follows: CH₃(CH₂)₁₃Br + N(CH₃)₃ → [CH₃(CH₂)₁₃N(CH₃)₃]⁺Br⁻
The efficiency and rate of the Menshutkin reaction are significantly influenced by several factors, including the solvent, temperature, and the nature of the alkyl halide. wikipedia.orgnih.gov Polar solvents are typically employed to facilitate the stabilization of the charged transition state and the final ionic product. wikipedia.orgnih.gov While alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, 1-bromotetradecane is a common and effective choice for this synthesis. wikipedia.org
Alternative approaches to synthesizing quaternary ammonium compounds exist, such as reacting tertiary amines with alkylene oxides in the presence of water or with vicinal halohydrins. google.com However, the direct quaternization of trimethylamine with 1-bromotetradecane remains the most straightforward and widely utilized method for producing TTAB. chemicalbook.com
Table 1: Reactants for the Synthesis of Tetradecyltrimethylammonium Bromide via Menshutkin Reaction
| Reactant | Chemical Formula | Role |
|---|---|---|
| 1-Bromotetradecane | CH₃(CH₂)₁₃Br | Alkylating Agent |
| Trimethylamine | N(CH₃)₃ | Tertiary Amine (Nucleophile) |
Approaches to Structural Derivatization for Tailored Functionality
The functional properties of tetradecyltrimethylammonium bromide can be tailored for specific applications by systematically modifying its molecular structure. These structural derivatizations can target the hydrophobic alkyl chain, the cationic headgroup, or the counter-ion.
Varying the Alkyl Chain Length: The length of the n-alkyl chain is a critical determinant of the surfactant's properties. Synthesizing analogs of TTAB with alkyl chains shorter or longer than fourteen carbons (e.g., dodecyltrimethylammonium (B156365) bromide or cetyltrimethylammonium bromide) can significantly alter properties like critical micelle concentration (CMC), surface tension, and antimicrobial activity. researchgate.net For instance, studies on related compounds have shown that for certain applications, longer chain derivatives exhibit different activity levels compared to shorter chain ones. researchgate.net
Modification of the Headgroup: While TTAB has a simple trimethylammonium headgroup, derivatives can be synthesized using other tertiary amines. For example, using N,N-dimethylethanolamine instead of trimethylamine would introduce a hydroxyl group into the headgroup, creating a more hydrophilic and potentially reactive center. google.com This approach allows for the introduction of various functional groups (e.g., esters, amides) to modulate the surfactant's behavior.
Counter-ion Exchange: The bromide anion in TTAB can be exchanged for other anions, which can influence the salt's solubility, thermal stability, and interactions with other species. Methods for anion exchange include reacting the bromide salt with a corresponding acid or using ion-exchange resins. researchgate.net For example, reacting a quaternary ammonium salt with different acids can yield derivatives with acetate, propionate, or lactate (B86563) counter-ions. researchgate.net This can be particularly relevant in creating task-specific ionic liquids or catalysts.
Green Chemistry Principles in Tetradecyltrimethylammonium Bromide Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. In the context of TTAB synthesis, these principles can be applied in several ways:
Use of Greener Alkylating Agents: While alkyl halides are effective, they are also associated with environmental concerns. researchgate.net Research into greener alternatives has identified dimethyl carbonate (DMC) as a more environmentally friendly alkylating agent. researchgate.net DMC is less toxic and can be used to methylate tertiary amines to form quaternary ammonium salts, often with high conversion rates under optimized conditions of temperature and reactant ratios. researchgate.net
Solvent Selection and Solvent-Free Conditions: The choice of solvent is a key consideration in green chemistry. While polar solvents can accelerate the Menshutkin reaction, their use contributes to waste generation. nih.gov Research has explored conducting quaternization reactions in more benign solvents like alcohols or even under solvent-free conditions, particularly when using catalysts or alternative energy sources. researchgate.net High-temperature reactions in a sealed system, such as an autoclave or a continuous pipe reactor, can also be employed to improve efficiency and reduce reaction times, sometimes eliminating the need for a solvent altogether. google.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. This technique can dramatically reduce reaction times and improve yields for the synthesis of quaternary ammonium salts compared to conventional heating methods. The direct interaction of microwaves with the polar reactants can lead to rapid and uniform heating, enhancing the kinetics of the quaternization reaction.
Purification and Characterization Techniques for Synthetic Products
After synthesis, the crude TTAB product must be purified and its chemical identity and purity confirmed through various analytical techniques.
Purification: The most common method for purifying solid quaternary ammonium salts like TTAB is recrystallization . This technique relies on the difference in solubility of the desired compound and any impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure TTAB will crystallize out of the solution, leaving the impurities dissolved. The choice of solvent is crucial and may involve polar solvents like ethanol, methanol, or mixtures with less polar solvents.
Characterization: A suite of spectroscopic and analytical methods is used to confirm the structure and purity of the synthesized TTAB.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. The spectrum of TTAB would show characteristic peaks for C-H stretching from the long alkyl chain and the methyl groups, as well as vibrations associated with the C-N bond of the quaternary ammonium headgroup. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule.
In the ¹H NMR spectrum, distinct signals would correspond to the protons of the terminal methyl group of the alkyl chain, the methylene (B1212753) (CH₂) groups along the chain, the methylene group adjacent to the nitrogen, and the methyl groups attached to the nitrogen.
The ¹³C NMR spectrum would similarly show a unique signal for each chemically distinct carbon atom in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For TTAB, the analysis would show the mass of the cationic part of the molecule, [CH₃(CH₂)₁₃N(CH₃)₃]⁺.
Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the sample, which can be compared to the theoretical values calculated from the chemical formula (C₁₇H₃₈BrN) to verify purity.
Table 2: Key Characterization Data for Tetradecyltrimethylammonium Bromide
| Technique | Expected Observation | Information Obtained |
|---|---|---|
| Melting Point | 245-250 °C sigmaaldrich.comsigmaaldrich.com | Physical property and purity indicator |
| ¹H NMR | Signals for -CH₃, -(CH₂)n-, -CH₂-N⁺, and N⁺-(CH₃)₃ protons | Confirmation of proton environment and structural integrity |
| ¹³C NMR | Signals for all unique carbon atoms in the structure | Carbon skeleton confirmation |
| FTIR | C-H stretching, C-N stretching vibrations | Identification of key functional groups researchgate.net |
| Mass Spectrometry | Peak corresponding to the cationic mass [C₁₇H₃₈N]⁺ | Verification of molecular mass of the cation |
| Elemental Analysis | %C, %H, %N consistent with C₁₇H₃₈BrN | Confirmation of elemental composition and purity |
Self Assembly and Solution Phase Behavior of Tetradecyltrimethylammonium Bromide Systems
Micellization Thermodynamics and Kinetics of Tetradecyltrimethylammonium Bromide
The formation of micelles by surfactant molecules in a solution is a spontaneous process that occurs above a certain concentration and temperature. This phenomenon is governed by a delicate balance of thermodynamic forces.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. For tetradecyltrimethylammonium bromide (TTAB), the CMC can be determined by various techniques, including conductivity measurements, surface tension, and fluorescence spectroscopy. researchgate.netresearchgate.net The reported CMC values for TTAB in water at different temperatures generally range from 3.74 to 4.39 mmol kg⁻¹. nih.gov One study using the conductivity technique reported a CMC of 3.80 mmol L⁻¹ at 298.15 K. nih.gov
Several factors can influence the CMC of TTAB:
Temperature: The CMC of TTAB generally increases with temperature. nih.govresearchgate.net This is attributed to the increased thermal energy of the surfactant molecules, which makes it more difficult for them to aggregate.
Additives: The presence of additives can significantly alter the CMC.
Organic Solvents: The addition of organic solvents like formamide (B127407) and glycerol (B35011) increases the CMC. nih.govnih.gov This is because these solvents increase the solubility of the surfactant monomers, making micelle formation less favorable. researchgate.net For instance, in formamide-water mixtures, both the CMC and the degree of counterion dissociation increase with both temperature and formamide content. nih.govresearchgate.net
Alcohols: Long-chain alcohols, such as octan-1-ol and nonan-1-ol, have been observed to decrease the CMC of aqueous TTAB solutions. researchgate.net This is due to the formation of mixed micelles between the alcohol and TTAB. researchgate.net
Salts and Hydrotropes: The addition of salts like sodium benzoate (B1203000) (NaBz) and sodium salicylate (B1505791) (NaS) can initially decrease the CMC, but higher concentrations can lead to an increase. nih.gov For example, in a mixture of TTAB and cefixime (B193813) trihydrate, the CMC decreased as the concentration of NaBz and NaS increased up to 1.00 mmol kg⁻¹, and then started to increase with higher concentrations. nih.gov The presence of aluminum sulfate (B86663) has also been shown to influence the aggregation behavior of TTAB. researchgate.net
Counterions: The nature of the counterion can affect the CMC. For cationic surfactants, the CMC tends to decrease as the polarizability of the counterion increases (e.g., from fluoride (B91410) to iodide). youtube.com
Table 1: Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Bromide (TTAB) under Various Conditions
| Solvent System | Temperature (°C) | CMC (mmol kg⁻¹) | Reference |
|---|---|---|---|
| Water | 20-40 | 3.74 - 4.39 | nih.gov |
| Water | 25 | 3.80 | nih.gov |
| Formamide-Water Mixture | 20-40 | Increases with formamide content | nih.govresearchgate.net |
| Glycerol-Water Mixture | 20-40 | Increases with glycerol content | nih.gov |
| Aqueous solution with long-chain alcohols (octan-1-ol, nonan-1-ol) | Not Specified | Decreases | researchgate.net |
| Aqueous solution with sodium benzoate (NaBz) and cefixime trihydrate | 27.4 | 4.91 (at 0.5 mmol kg⁻¹ NaBz) | nih.gov |
Enthalpy, Entropy, and Gibbs Free Energy of Micellization
The thermodynamic parameters of micellization—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide insight into the driving forces of this process. These parameters can be determined using methods like isothermal titration calorimetry (ITC) and by studying the temperature dependence of the CMC. acs.org
Gibbs Free Energy (ΔG°mic): The micellization of TTAB is a spontaneous process, as indicated by the negative values of ΔG°mic. nih.govacs.org The standard Gibbs free energy of micellization becomes less negative as the content of co-solvents like formamide increases, suggesting that micelle formation is less favorable in these mixed solvents. nih.gov However, ΔG°mic is generally found to be roughly independent of temperature. nih.gov
Enthalpy (ΔH°mic) and Entropy (ΔS°mic): The micellization of TTAB is typically an entropy-driven process. nih.gov The entropic contribution is often larger than the enthalpic contribution, especially at lower temperatures. nih.gov An enthalpy-entropy compensation effect is commonly observed, where a linear relationship exists between ΔH°mic and ΔS°mic. nih.govnih.gov This compensation has been noted in various solvent systems, including formamide-water and glycerol-water mixtures. nih.govnih.gov In some mixed systems, such as with cefixime trihydrate and sodium benzoate, the enthalpy change can be negative (exothermic), while in others, like with sodium salicylate, it can be positive (endothermic). nih.gov
Table 2: Thermodynamic Parameters of Micellization for Tetradecyltrimethylammonium Bromide (TTAB)
| Parameter | Observation | Influencing Factors | Reference |
|---|---|---|---|
| ΔG°mic (Gibbs Free Energy) | Negative, indicating spontaneity | Becomes less negative with increasing formamide content | nih.govacs.org |
| ΔH°mic (Enthalpy) | Often smaller than the entropic contribution | Can be negative (exothermic) or positive (endothermic) depending on the system | nih.govnih.gov |
| ΔS°mic (Entropy) | Positive, indicating it is the primary driving force | Generally the dominant factor in micellization | nih.govnih.gov |
| Enthalpy-Entropy Compensation | Observed in various solvent systems | Present in formamide-water and glycerol-water mixtures | nih.govnih.gov |
Aggregation Number and Micelle Morphology Studies
The aggregation number (Nagg) represents the average number of surfactant molecules in a single micelle. This parameter, along with the micelle's shape, is crucial for understanding the structure of the self-assembled system.
Aggregation Number (Nagg): The aggregation number of TTAB micelles can be determined using techniques like the static quenching method with a fluorescent probe (e.g., pyrene) and a quencher. nih.gov Studies have shown that the aggregation number of TTAB decreases with the addition of co-solvents like formamide and glycerol. nih.govnih.gov This decrease is attributed to an increased surface area per headgroup, which is a result of enhanced solvation by the co-solvent molecules. nih.govnih.gov
Micelle Morphology: The morphology of TTAB micelles can be influenced by various factors. In the presence of long-chain alcohols, micellar growth and structural transformation can occur, driven by hydrophobic interactions and electrostatic effects. researchgate.net In formamide-rich solvent mixtures, the micelles tend to have a less ordered structure. nih.gov The addition of certain salts can induce a change in micelle shape from spherical to rod-like or worm-like. researchgate.net
Mixed Surfactant Systems Involving Tetradecyltrimethylammonium Bromide
The combination of TTAB with other surfactants can lead to synergistic effects, resulting in properties that are more favorable than those of the individual components.
Interactions with Cationic Co-surfactants
When TTAB is mixed with other cationic surfactants, the interactions in the mixed micelles can be evaluated using theories like Rubingh's theory. tandfonline.com
Binary Mixtures: Studies on binary mixtures of TTAB with other cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), cetyltrimethylammonium bromide (CTAB), and cetylpyridinium (B1207926) bromide (CPB), have shown deviations from ideal behavior. tandfonline.comresearchgate.net The interaction parameters calculated from the critical micelle concentrations indicate the nature and strength of the interactions between the different surfactant molecules in the mixed micelle. tandfonline.com
Ternary Mixtures: The interfacial and bulk behaviors of ternary combinations of TTAB with tetradecyltriphenylphosphonium bromide (C₁₄TPB) and tetradecylpyridinium bromide (C₁₄PB) have also been investigated. nih.govacs.org The state of micellar aggregation, the composition of the micelles, and the extent of counterion binding have been quantitatively assessed, providing a detailed understanding of the interactions in these more complex systems. nih.govacs.org
Interactions with Anionic Co-surfactants
The mixing of cationic surfactants like TTAB with anionic surfactants leads to the formation of catanionic surfactant systems. These systems often exhibit strong synergistic interactions due to the electrostatic attraction between the oppositely charged headgroups. This can result in significantly lower critical micelle concentrations and the formation of various aggregate structures, such as vesicles. capes.gov.br The study of such systems is crucial for applications where enhanced surface activity and unique self-assembly structures are desired. rsc.orgresearchgate.net
Interactions with Non-ionic Co-surfactants
The self-assembly behavior of the cationic surfactant Tetradecyltrimethylammonium Bromide (TTAB) is significantly influenced by the presence of non-ionic co-surfactants. These interactions are driven by a combination of hydrophobic and electrostatic forces, leading to the formation of mixed micelles with properties distinct from those of the individual components. The inclusion of a non-ionic surfactant into a TTAB solution generally leads to a stabilization of the micellar structures.
Research investigating the micellar properties of binary systems of TTAB and the non-ionic surfactant Triton X-100 (TX100) reveals a synergistic interaction between the two. acs.org The experimental critical micelle concentration (cmc) values for the mixtures are consistently lower than those predicted by ideal mixing models. acs.org This negative deviation from ideality points to attractive interactions within the mixed micelles. The interaction is quantified by the interaction parameter (β12), which is negative for the TTAB-TX100 system, confirming the attractive forces and the stability of the mixed micelles. acs.org The polarity of the micellar core in these mixed systems is also reduced compared to pure TX100, suggesting the formation of more compact and dehydrated micellar structures. acs.org
The nature of the interaction is also dependent on the structure of the non-ionic co-surfactant. For instance, studies on similar cationic surfactants with non-ionic surfactants from the Brij series show that micellization becomes more spontaneous as the proportion of the non-ionic component increases. researchgate.net The formation of mixed micelles between ionic and non-ionic surfactants can reduce the electrostatic repulsion between the ionic head groups of TTAB, allowing for more compact packing and facilitating micelle formation at lower concentrations.
Table 1: Micellar Properties of TTAB and its Mixture with Triton X-100
| System | Mole Fraction of TTAB (α₂) | Experimental CMC (mM) | Ideal CMC (mM) | Interaction Parameter (β₁₂) |
|---|---|---|---|---|
| Pure Triton X-100 | 0.0 | 0.33 | - | - |
| TX100-TTAB Mixture | 0.2 | 0.25 | 0.83 | -3.6 |
| TX100-TTAB Mixture | 0.4 | 0.23 | 1.33 | -3.6 |
| TX100-TTAB Mixture | 0.6 | 0.29 | 1.83 | -3.4 |
| TX100-TTAB Mixture | 0.8 | 0.50 | 2.33 | -3.1 |
| Pure TTAB | 1.0 | 3.83 | - | - |
Thermodynamic Models for Mixed Micelle Formation
The non-ideal behavior of mixed micelle formation involving TTAB can be described by several thermodynamic models. These models provide a framework for quantifying the interactions between the surfactant components and predicting the composition and stability of the resulting mixed micelles.
Regular Solution Theory (RST): A widely used model is the Regular Solution Theory, adapted for micellar systems by Rubingh. This model treats the mixed micelle as a regular solution and introduces an interaction parameter, β, to account for the deviation from ideal behavior. mdpi.com A negative β value indicates synergism or attractive interactions between the components, meaning the mixed micelles are more stable than the ideal state. mdpi.com For mixtures of TTAB and other compounds, negative β values are common, confirming favorable interactions. mdpi.com
Equilibrium Model of Micelle Formation: This model, often referred to as the phase separation model, treats micellization as a reversible chemical equilibrium. From this, key thermodynamic parameters such as the standard Gibbs free energy (ΔG⁰m), enthalpy (ΔH⁰m), and entropy (ΔS⁰m) of micellization can be calculated. nih.govnih.gov The Gibbs free energy of micellization for TTAB is consistently negative, indicating that the process is spontaneous. nih.gov Typically, the entropy term is the primary driving force for micellization in aqueous solutions, stemming from the hydrophobic effect. nih.gov
Other Advanced Models: For more complex systems, other models like the Motomura model, the Letellier model, and the Equation-Oriented Mixed Micellization Model (EOMMM) can be applied. researchgate.net These models can account for asymmetries in surfactant interactions and provide a more detailed picture of the micellar composition. researchgate.net For example, analysis of a mixed system of TTAB and a polymerizable surfactant using these models revealed a highly asymmetric behavior, where one component showed affinity for the other's micelles, but the reverse was repulsive. researchgate.net
Table 2: Thermodynamic Parameters of Micellization for TTAB in Different Solvent Systems
| Solvent System | Temperature (°C) | ΔG⁰m (kJ/mol) | ΔH⁰m (kJ/mol) | -TΔS⁰m (kJ/mol) |
|---|---|---|---|---|
| Water | 25 | -31.5 | -7.6 | -23.9 |
| 10% Formamide | 25 | -30.7 | -6.4 | -24.3 |
| 20% Formamide | 25 | -29.8 | -5.1 | -24.7 |
| 30% Formamide | 25 | -28.7 | -3.8 | -24.9 |
| 20% Glycerol | 25 | -30.4 | -10.2 | -20.2 |
| 40% Glycerol | 25 | -28.8 | -11.4 | -17.4 |
Influence of External Stimuli on Tetradecyltrimethylammonium Bromide Aggregation
Effects of Electrolytes and Ionic Strength on Micellization
The addition of electrolytes to aqueous solutions of TTAB has a pronounced effect on its micellization behavior. Generally, the presence of inorganic salts lowers the critical micelle concentration (cmc) of the surfactant. This phenomenon is attributed to the "salting-out" effect and the screening of electrostatic repulsions between the positively charged head groups of the TTAB molecules.
The added counter-ions from the electrolyte reduce the electrostatic repulsion between the surfactant head groups in the micelle, thereby decreasing the Gibbs free energy of micellization and promoting aggregation at lower surfactant concentrations. The effectiveness of an electrolyte in reducing the cmc often depends on the valency and nature of the anion. For instance, in a mixed system of TTAB and the drug cefixime trihydrate, the cmc was lowered in the presence of various sodium salts, with the effect being influenced by the specific anion (e.g., Br⁻, SO₄²⁻, PO₄³⁻).
The addition of electrolytes not only lowers the cmc but can also influence the size and shape of the micelles. The reduction in electrostatic repulsion allows for closer packing of the surfactant molecules, which can lead to an increase in the micellar aggregation number and potentially a transition from spherical to larger, non-spherical structures.
Impact of Organic Additives (e.g., Alcohols, Urea) on Self-Assembly
Organic additives that are miscible with water can significantly alter the solvent properties and directly interact with TTAB micelles, thereby influencing self-assembly.
Alcohols: Short-chain alcohols may increase the cmc by improving the solubility of the surfactant monomers in the bulk phase. Conversely, long-chain alcohols can act as co-surfactants, incorporating themselves into the micellar structure. researchgate.net Studies with octanol (B41247) and nonanol have shown that these alcohols form mixed micelles with TTAB, leading to a decrease in the cmc and promoting micellar growth. researchgate.net The alcohol molecules are typically solubilized within the micelle, often in the palisade layer, which can alter the micelle's structure and stability. researchgate.net
Urea: Urea is known as a denaturant and a structure-breaker for water. Its presence in a TTAB solution generally leads to an increase in the cmc. Urea disrupts the structured water molecules surrounding the hydrophobic tails of the surfactant, which weakens the hydrophobic effect—the primary driving force for micellization. Consequently, a higher concentration of TTAB is required to form micelles.
Other Polar Organics: Additives like formamide and glycerol also modify the bulk solvent properties and affect micellization. Both additives tend to increase the cmc of TTAB. nih.govnih.gov This is because they make the bulk solvent a better solvent for the surfactant monomers, thus disfavoring aggregation. These additives can also decrease the micellar aggregation number, attributed to an enhanced solvation of the surfactant headgroups. nih.govnih.gov
Table 3: Effect of Organic Additives on the CMC of TTAB at 25°C
| Additive | Concentration of Additive | CMC of TTAB (mM) |
|---|---|---|
| None (Pure Water) | - | 3.83 |
| Formamide | 10% (w/w) | 4.53 |
| Formamide | 30% (w/w) | 6.41 |
| Glycerol | 20% (w/w) | 4.90 |
| Glycerol | 40% (w/w) | 6.92 |
| Urea | 300 mmol/kg | ~4.1 (at 25.15°C) |
| Urea | 800 mmol/kg | ~4.6 (at 25.15°C) |
Temperature-Dependent Aggregation Phenomena
Temperature is a critical parameter that influences the aggregation of TTAB by affecting both the hydrophobic effect and the solubility of the surfactant monomers. The relationship between temperature and the cmc of TTAB is often complex. For many ionic surfactants, the cmc passes through a minimum as the temperature is increased.
Initially, an increase in temperature strengthens the hydrophobic effect (an entropy-driven process), which favors micellization and leads to a decrease in the cmc. However, at higher temperatures, the increased kinetic energy and disruption of hydrogen bonds can lead to an increase in monomer solubility and a tendency for the micelles to dissociate, which in turn increases the cmc. Studies on TTAB and its mixtures have frequently observed an increase in cmc with rising temperature in the range of approximately 25°C to 50°C.
Furthermore, temperature can affect the size and shape of the aggregates. Small-angle neutron scattering (SANS) experiments have shown that for TTAB, an increase in temperature can lead to a decrease in the size of the micelles. It has also been suggested that TTAB micelles may not be perfectly spherical but rather slightly anisometric. The thermodynamics of micellization are also temperature-dependent; the process is generally spontaneous (negative ΔG⁰m) across a range of temperatures, with both enthalpy (ΔH⁰m) and entropy (ΔS⁰m) contributions being significant.
Advanced Self-Assembled Architectures of Tetradecyltrimethylammonium Bromide
Beyond the formation of simple spherical or slightly anisometric micelles, TTAB can participate in the formation of more complex, higher-order structures under specific conditions. These advanced architectures are typically induced by changes in concentration, temperature, or the presence of additives that modify the molecular packing parameter.
Sphere-to-Rod Transition: One of the most common transitions is from spherical to cylindrical or rod-like (wormlike) micelles. This transition is favored by conditions that reduce the effective area per headgroup, such as the addition of strongly binding counter-ions or co-surfactants. For instance, in mixtures of TTAB and the non-ionic surfactant tetradecyldimethylaminoxide (TDMAO), the addition of a co-surfactant like hexanol can induce a sphere-to-rod transition. capes.gov.br The growth of micelles into elongated, flexible wormlike structures can dramatically increase the viscosity of the solution, leading to viscoelastic behavior.
Vesicles: While less common for single-chain surfactants like TTAB alone, vesicles can be formed in mixtures with other surfactants, particularly those with a double-chain structure or in the presence of specific counter-ions that promote bilayer formation. Vesicles are enclosed bilayer structures that can encapsulate a volume of the aqueous solvent. The formation of stable vesicles often requires a specific balance of molecular geometry and intermolecular forces that favor bilayer curvature over the high curvature of micelles. Studies on the closely related surfactant Cetyltrimethylammonium Bromide (CTAB) show that the addition of certain aromatic salts can induce the formation of unilamellar vesicles, which can then transform into wormlike micelles upon heating. nih.gov A similar principle would apply to TTAB, where appropriate additives could induce bilayer formation.
Liquid Crystalline Phases: At higher surfactant concentrations, TTAB, like many surfactants, can form various lyotropic liquid crystalline phases. These are ordered structures that still retain some degree of fluidity. Common phases include the hexagonal phase (composed of hexagonally packed cylindrical micelles) and the lamellar phase (composed of stacked surfactant bilayers separated by solvent layers). The formation of these phases is highly dependent on concentration and temperature. The use of related cationic surfactants in creating vertically aligned liquid crystal displays highlights the ability of these molecules to form highly ordered interfacial layers. tandfonline.com
These advanced architectures are of significant interest for applications in materials science, drug delivery, and rheology modification, as the macroscopic properties of the solution are directly tied to the microscopic self-assembled structure.
Formation and Characterization of Vesicular Structures
The formation of vesicles, which are closed, bilayer structures, is a key aspect of the self-assembly of surfactants in aqueous solutions. While extensive research exists on the micellar behavior of Tetradecyltrimethylammonium bromide (TTAB), the spontaneous formation of vesicles in pure TTAB solutions is less common than in mixtures with other surfactants or under specific conditions. Catanionic mixtures, where TTAB is combined with an anionic surfactant like sodium dodecyl sulfate (SDS), are well-known to spontaneously form stable vesicles. acs.org
The formation of vesicular structures is governed by the packing parameter of the surfactant molecules. Vesicles typically form when the packing parameter is between 0.5 and 1. In mixtures of cationic and anionic surfactants, the electrostatic attraction between the head groups can modulate this parameter to favor vesicle formation. acs.org For single-chain cationic surfactants like TTAB, the formation of vesicles can sometimes be induced by the addition of salts or other co-solutes that screen the head group repulsions and alter the molecular packing.
The characterization of these vesicular structures is crucial for understanding their morphology, size distribution, and stability. Several advanced techniques are employed for this purpose:
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is a powerful technique for the direct visualization of vesicles in their native, hydrated state. nih.govresearchgate.net By rapidly freezing the sample, the formation of ice crystals is prevented, and the delicate structure of the vesicles is preserved. Cryo-TEM can reveal whether the vesicles are unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers), as well as their size and shape, which can range from spherical to more complex, faceted morphologies. nih.govelsevierpure.comresearchgate.netnih.gov For instance, in studies of similar double-chained quaternary ammonium (B1175870) bromide surfactants, cryo-TEM has shown that smaller vesicles tend to be spherical, while larger ones can be oblong or faceted. nih.gov
Light Scattering Techniques: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive methods used to determine the size distribution and average hydrodynamic radius of vesicles in a suspension. nih.govmdpi.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles, while SLS provides information on their weight-average molecular weight. These techniques are valuable for assessing the polydispersity of a vesicle sample. nih.gov
The table below summarizes the characteristics of vesicles observed in systems containing cationic surfactants, which can be considered analogous to potential TTAB-based vesicular systems.
| Characteristic | Description | Relevant Techniques |
| Morphology | Can be unilamellar or multilamellar. Shape can be spherical, oblong, or faceted. | Cryo-TEM |
| Size | Highly variable, can range from nanometers to micrometers in diameter. mdpi.com | DLS, SLS, Cryo-TEM |
| Polydispersity | The distribution of sizes within a sample can be narrow or broad. | DLS |
| Surface Charge | Characterized by the zeta potential, which influences vesicle stability. | Electrophoretic Light Scattering |
Liquid Crystalline Phases and Mesophase Transitions
Tetradecyltrimethylammonium bromide (TTAB), like many surfactants, exhibits lyotropic liquid crystalline behavior, forming various ordered phases at concentrations above its critical micelle concentration. researchgate.net These phases, or mesophases, are intermediate states of matter between a crystalline solid and an isotropic liquid. The type of liquid crystalline phase formed depends on factors such as surfactant concentration, temperature, and the presence of additives.
The phase diagrams of aqueous systems of alkyltrimethylammonium bromides, including TTAB (C14TAB), show a typical progression of phases with increasing surfactant concentration. researchgate.net These commonly include:
Hexagonal Phase (H1): Composed of cylindrical micelles packed in a hexagonal array.
Cubic Phase (V1): A highly viscous, optically isotropic phase with a complex, bicontinuous structure of interconnected micelles.
Lamellar Phase (Lα): Consists of surfactant bilayers separated by layers of water.
A detailed study of a binary mixture of TTAB and orthophosphoric acid revealed the formation of several thermotropic smectic liquid crystalline phases upon cooling from the isotropic liquid state. researchgate.net The observed phases and their transition temperatures are indicative of the rich mesomorphic behavior of TTAB in the presence of an additive that can interact with its head group.
The characterization of these liquid crystalline phases and their transitions is typically performed using a combination of techniques:
Small-Angle X-ray Scattering (SAXS): This is a primary tool for identifying the structure of liquid crystalline phases. The positions of the Bragg peaks in the scattering pattern are characteristic of the lattice type (e.g., hexagonal, cubic, lamellar) and can be used to determine the lattice parameters. nih.govrsc.orgcapes.gov.br
Polarized Optical Microscopy (POM): This technique is used to observe the unique textures of different liquid crystalline phases. Anisotropic phases, such as hexagonal and lamellar, exhibit birefringence and show characteristic optical patterns when viewed between crossed polarizers. rsc.org
Differential Scanning Calorimetry (DSC): DSC is used to measure the enthalpy changes associated with the transitions between different phases, providing thermodynamic data on the stability of the mesophases. researchgate.net
The table below presents data on the liquid crystalline phases observed in a binary mixture of TTAB and orthophosphoric acid. researchgate.net
| Liquid Crystalline Phase | Transition Temperature (°C) on Cooling |
| Isotropic (I) to Smectic A (SmA) | 120.5 |
| Smectic A (SmA) to Smectic D (SmD) | 100.2 |
| Smectic D (SmD) to Smectic B (SmB) | 80.6 |
| Smectic B (SmB) to Smectic E (SmE) | 60.3 |
Data obtained for a specific concentration of TTAB in orthophosphoric acid. researchgate.net
Complex Polyhedral Self-Assembly Structures (e.g., Icosahedra)
The self-assembly of surfactants can lead to the formation of highly ordered, complex structures beyond simple micelles and vesicles. Among these are polyhedral aggregates, such as icosahedra. An icosahedron is a polyhedron with 20 faces, 30 edges, and 12 vertices. The formation of such structures is a fascinating example of molecular self-organization driven by the minimization of free energy.
The formation of regular hollow icosahedra has been observed in salt-free catanionic solutions, where mixtures of oppositely charged surfactants assemble into these complex shapes. ill.eu In such systems, the formation of icosahedra with a specific diameter is controlled by both thermodynamic and kinetic factors. The process often involves the cooling of a solution containing thermodynamically stable vesicles. During cooling and crystallization of the surfactant tails, the bilayer can fracture and reassemble into a polyhedral structure to minimize the energy associated with the edges. ill.eu The formation of polyhedral structures has also been noted in foams, where bubbles can take on polyhedral shapes in dry foams. acs.org
However, it is important to note that the formation of complex polyhedral structures like icosahedra has not been specifically reported for single-component Tetradecyltrimethylammonium bromide systems in the existing literature. This type of self-assembly appears to require more complex interactions, such as those present in catanionic mixtures or through specific kinetic pathways that have not been documented for pure TTAB. ill.eu
Future research may explore whether specific conditions, such as the presence of particular counterions, co-solutes, or carefully controlled temperature and concentration gradients, could induce the formation of such complex architectures in TTAB solutions.
Interactions of Tetradecyltrimethylammonium Bromide with Macromolecules and Biopolymers
Polyelectrolyte-Tetradecyltrimethylammonium Bromide Complexation
The interaction between TTAB and oppositely charged polyelectrolytes is a subject of considerable scientific interest due to its relevance in numerous industrial applications, including detergents, cosmetics, and drug delivery systems. The formation of polyelectrolyte-surfactant complexes is a multifaceted process governed by the interplay of electrostatic attraction between the cationic headgroup of TTAB and the anionic groups of the polyelectrolyte, as well as hydrophobic interactions between the surfactant's alkyl chains.
The interaction between TTAB and anionic polyelectrolytes like poly(acrylic acid) (PAA) is initiated by the electrostatic attraction between the positively charged trimethylammonium headgroup of TTAB and the negatively charged carboxylate groups on the PAA chain. This initial binding is often cooperative, meaning the binding of one surfactant molecule facilitates the binding of subsequent molecules. This cooperativity arises from the hydrophobic interactions between the tetradecyl chains of the bound TTAB molecules, which leads to the formation of micelle-like aggregates along the polyelectrolyte chain.
Studies have shown that the mechanism of interaction can vary depending on the degree of ionization of the polyelectrolyte. researchgate.net For PAA, at low degrees of ionization, where the polymer is less charged, hydrophobic interactions play a more dominant role in the binding of TTAB. researchgate.net As the degree of ionization increases, electrostatic interactions become the primary driving force for complexation. researchgate.net
The binding of TTAB to PAA can be influenced by the presence of other salts. For instance, the presence of NaBr can control the effective charge density of the polymer, thereby affecting the onset of TTAB binding. columbia.edu
The charge density of the polyelectrolyte is a critical parameter influencing its interaction with TTAB. A higher charge density on the polyelectrolyte chain generally leads to stronger electrostatic attraction with the oppositely charged surfactant molecules. However, the relationship is not always straightforward. For poly(acrylic acid), studies have shown that the onset of TTAB binding can occur at lower free surfactant concentrations when the polymer has a lower degree of ionization (and thus lower charge density). columbia.edu This suggests that polymer conformation and hydrophobicity, which change with the degree of ionization, also play a significant role. columbia.edu
The molecular weight of the polyelectrolyte can also affect the complexation process. Generally, higher molecular weight polyelectrolytes provide more binding sites for surfactant molecules, leading to more extensive complex formation. The flexibility of the polymer chain, which is related to its molecular weight, also influences how it can wrap around and interact with the surfactant aggregates.
Table 1: Influence of Polyelectrolyte Properties on TTAB Interaction
| Polyelectrolyte Property | Effect on TTAB Interaction | Primary Driving Force(s) |
| Charge Density (Degree of Ionization) | Complex; at low charge density, hydrophobic interactions can dominate, while at high charge density, electrostatic interactions are primary. researchgate.netcolumbia.edu | Electrostatic and Hydrophobic |
| Molecular Weight | Higher molecular weight generally leads to more extensive complexation. | Increased number of binding sites |
| Chain Flexibility | More flexible chains can more readily adapt their conformation to optimize interactions with surfactant aggregates. | Conformational Entropy |
The interaction between TTAB and anionic polyelectrolytes often leads to phase separation, where the resulting complex becomes insoluble and separates from the aqueous solution. This can manifest as either precipitation of a solid-like complex or the formation of a liquid-like, polymer-rich phase known as a coacervate.
Complex coacervation is a type of liquid-liquid phase separation that occurs in solutions of oppositely charged macromolecules. nih.govkinampark.com In the case of TTAB and an anionic polyelectrolyte, the formation of a coacervate is driven by the release of counterions into the bulk solution, which results in a significant increase in entropy. The resulting coacervate phase is a dense, liquid-like material that is enriched in both the polyelectrolyte and the surfactant.
The nature of the phase separation (precipitation vs. coacervation) can be influenced by several factors, including the charge density of the polyelectrolyte, the concentration of the components, and the presence of salt. mcmaster.ca For instance, at lower charge densities of poly(acrylic acid), the binding of TTAB can lead to precipitation, which then redissolves as more surfactant is added and micelles form along the polymer chain. researchgate.net
Protein-Tetradecyltrimethylammonium Bromide Interactions
The interaction of TTAB with proteins is of great importance in fields such as biochemistry, pharmacology, and cosmetics. nih.gov As with polyelectrolytes, these interactions are governed by a combination of electrostatic and hydrophobic forces, but the complex, folded structure of proteins adds another layer of complexity.
TTAB can significantly influence the conformation and stability of proteins. The nature of this influence depends on the concentration of TTAB and the specific protein. At low concentrations, TTAB monomers can bind to specific sites on the protein surface, often through a combination of electrostatic and hydrophobic interactions. This binding can lead to localized conformational changes.
As the concentration of TTAB approaches and exceeds its critical micelle concentration (CMC), the surfactant can induce more dramatic changes in protein structure. The hydrophobic tails of the TTAB molecules can penetrate the hydrophobic core of the protein, leading to unfolding and denaturation. This process is similar to the mechanism by which many surfactants denature proteins.
However, in some cases, TTAB can have a stabilizing effect. For example, the interaction between TTAB and bovine serum albumin (BSA) has been shown to be an exothermic and enthalpy-driven process at lower BSA concentrations. nih.gov Molecular docking studies have indicated that the BSA-TTAB complex is stabilized by both electrostatic and hydrophobic interactions. nih.gov
Table 2: Effects of TTAB on Protein Properties
| Protein Property | Effect of TTAB Interaction | Key Factors |
| Conformation | Can induce both localized and global conformational changes, including unfolding. tandfonline.com | TTAB concentration, protein structure |
| Stability | Can either destabilize (denature) or stabilize proteins, depending on the system. nih.gov | TTAB concentration, specific protein-surfactant interactions |
| Fibrillation/Aggregation | Can inhibit fibrillation and aggregation by interacting with early-stage aggregates and promoting alternative conformations. tandfonline.comnih.gov | TTAB concentration (monomeric vs. micellar) |
Protein fibrillation and aggregation are associated with a number of neurodegenerative diseases. nih.gov TTAB has been investigated for its potential to modulate these processes. Research has shown that TTAB can act as an inhibitor of protein fibrillation, for instance, in the case of hen egg-white lysozyme. tandfonline.comnih.gov
The inhibitory effect of TTAB is thought to occur through several mechanisms. TTAB can interact with early-stage protein aggregates, preventing their further assembly into mature fibrils. tandfonline.com The polar head groups of TTAB can interfere with the intermolecular hydrogen bonding that is crucial for the formation of the β-sheet structures characteristic of amyloid fibrils. tandfonline.comnih.gov
Studies have indicated that micellar TTAB is more effective at inhibiting fibrillation than monomeric TTAB. tandfonline.comnih.gov Furthermore, spectroscopic and microscopic analyses have shown that TTAB can induce a transformation from β-sheet to α-helical structures in proteins, thereby diverting the protein from the fibrillation pathway. tandfonline.comnih.gov This suggests that TTAB can modulate the energy landscape of protein folding and aggregation, favoring non-amyloidogenic conformations.
Binding Mechanisms with Specific Enzymes (e.g., Pepsin, Lysozyme)
The interaction of Tetradecyltrimethylammonium Bromide (TTAB) with enzymes is a critical area of study, providing insights into how this cationic surfactant can modulate biological activity. Research has particularly focused on its binding mechanisms with enzymes such as pepsin and lysozyme, revealing the intricate molecular forces at play.
Pepsin:
The interaction between TTAB and the gastric enzyme pepsin is predominantly governed by hydrophobic and electrostatic (ion-dipole) forces. nih.govnih.gov Molecular docking studies have further emphasized that hydrophobic interactions are the primary stabilizing forces in the formation of the TTAB-pepsin complex. nih.gov The binding of TTAB to pepsin is a spontaneous process, as indicated by negative free energy changes (ΔG_m^0). nih.gov
The process of micellization of TTAB is notably affected by the presence of pepsin. Studies have shown that the critical micelle concentration (CMC) of TTAB is reduced in electrolyte media when mixed with pepsin, although the presence of pepsin itself tends to delay the micellization of TTAB. nih.gov The aggregation of the TTAB and pepsin mixture is hindered by increasing concentrations of pepsin and higher temperatures. nih.gov
Lysozyme:
In the case of lysozyme, TTAB has been identified as an inhibitor of protein fibrillation, a process implicated in various neurodegenerative diseases. nih.govtandfonline.com The inhibitory action of TTAB is more pronounced in its micellar form compared to its monomeric state. nih.govtandfonline.com Spectroscopic and microscopic analyses, including Thioflavin T (ThT) binding fluorescence studies and Transmission Electron Microscopy (TEM), have confirmed that micellar TTAB can completely prevent the formation of amyloid fibrils of lysozyme. nih.govtandfonline.com
The primary mechanism behind this inhibition involves polar interactions between the cationic head groups of TTAB and the amyloid fibrils of lysozyme. nih.govtandfonline.com These interactions disrupt the intermolecular hydrogen bonds that are crucial for the formation and stability of β-sheets, which are characteristic structures of amyloid fibrils. nih.govtandfonline.com This disruption is further evidenced by Far-UV Circular Dichroism (CD) spectroscopy, which shows a transformation of β-sheet structures into α-helices upon interaction with TTAB. nih.govtandfonline.com
Interactive Data Table: Summary of TTAB Interaction with Pepsin and Lysozyme
| Enzyme | Primary Interaction Forces | Key Findings | Research Techniques |
| Pepsin | Hydrophobic, Electrostatic (ion-dipole) | Stabilizing hydrophobic interactions in the TTAB-pepsin complex; Delayed micellization of TTAB in the presence of pepsin. nih.gov | Molecular Docking, Conductometry. nih.govnih.gov |
| Lysozyme | Polar Interactions | Inhibition of amyloid fibrillation; Disruption of β-sheet structures and promotion of α-helices. nih.govtandfonline.com | ThT Fluorescence, TEM, Far-UV CD Spectroscopy. nih.govtandfonline.com |
Interactions with Biological Receptors and DNA Polymerase Inhibition Mechanisms
The interactions of Tetradecyltrimethylammonium Bromide (TTAB) with specific biological receptors and its direct mechanisms of DNA polymerase inhibition are not extensively documented in the currently available scientific literature. However, the broader class of quaternary ammonium (B1175870) surfactants (QAS), to which TTAB belongs, has been studied for its interactions with biological systems, which can provide some general insights.
Interactions with Biological Receptors:
Cationic surfactants, in general, are known to interact with various biological macromolecules and cellular structures, primarily through electrostatic and hydrophobic interactions. nih.gov Their positively charged headgroups can interact with negatively charged components of biological membranes and proteins, such as the side chains of amino acids like aspartate and glutamate. nih.gov This can lead to alterations in protein conformation and function. nih.gov For instance, some dicationic imidazolium (B1220033) surfactants have been shown to act as models for abiotic receptors, exhibiting binding activity towards anionic drugs. nih.gov While these general principles apply to QAS, specific receptor targets for TTAB have not been explicitly identified in the reviewed literature. Some studies have noted the use of quaternary ammonium surfactants as DNA carriers in medicine, suggesting an interaction with cellular uptake mechanisms. mdpi.com
DNA Polymerase Inhibition Mechanisms:
Direct evidence for the inhibition of DNA polymerase by TTAB and its specific mechanism is not clearly established. However, studies on other quaternary ammonium surfactants suggest potential indirect effects on DNA replication. For example, some QAS have been shown to inhibit DNA replication in bacteria, with a progressive decrease in the number of replicating cells observed after treatment. oup.com
The interaction of cationic surfactants with DNA itself is better understood. These surfactants can bind to the negatively charged phosphate (B84403) backbone of DNA via electrostatic attraction, while their hydrophobic tails can also interact, leading to the compaction of the DNA molecule. nih.gov This alteration of the DNA structure could indirectly affect the process of replication by hindering the access of DNA polymerase to the DNA template. Furthermore, the membrane-active nature of QAS can disrupt cell membrane integrity, leading to leakage of cellular contents and potentially affecting the cellular environment required for enzymatic activities like DNA synthesis. nih.govnih.gov While some compounds are known to inhibit DNA polymerase by acting as "suicide" nucleotide analogs that terminate DNA synthesis, there is no current evidence to suggest that TTAB functions through such a mechanism. nih.gov
Role of Tetradecyltrimethylammonium Bromide in Advanced Materials Science and Nanotechnology
Templating and Directing Agent in Nanomaterial Synthesis
As a cationic surfactant, TTeAB self-assembles in solution to form micelles and other ordered structures that can serve as templates or directing agents. This templating action is fundamental to guiding the nucleation and growth of inorganic materials, yielding nanostructures with specific morphologies and pore architectures that would be otherwise difficult to achieve.
The synthesis of metallic nanoparticles with well-defined shapes is crucial as their catalytic, optical, and electronic properties are often shape-dependent. Quaternary ammonium (B1175870) surfactants like TTeAB are instrumental in this process, adsorbing onto specific crystallographic faces of growing nanocrystals, thereby controlling their growth rates in different directions to achieve anisotropic structures.
Research on the closely related surfactant, tetradecyltrimethylammonium bromide (TTAB), demonstrates this principle effectively. TTAB has been employed as a micelle-forming ligand to synthesize platinum (Pt) nanoparticles with distinct cubic and cuboctahedral shapes during a borohydride (B1222165) reduction. acs.org The surfactant molecules form a capping layer on the nanoparticle surface, which not only stabilizes the particles but also directs their final morphology. acs.org While specific studies on TTeAB for gold nanoparticle synthesis are less common, the established role of similar surfactants like cetyltrimethylammonium bromide (CTAB) in the seed-mediated synthesis of gold nanorods provides a strong precedent. nih.govacs.org In these syntheses, the surfactant forms a bilayer structure on the gold surface, acting as a soft template that directs the anisotropic growth. nih.gov It is anticipated that TTeAB functions via a similar mechanism, where the cationic headgroup interacts with the metal surface and the long alkyl chains provide a stabilizing steric barrier, enabling morphological control.
Table 1: Role of Quaternary Ammonium Surfactants in Metal Nanoparticle Synthesis
| Surfactant (Analogue) | Metal Nanoparticle | Resulting Morphology | Function |
|---|---|---|---|
| Tetradecyltrimethylammonium bromide (TTAB) | Platinum (Pt) | Cubic, Cuboctahedral | Shape-directing agent, stabilizer acs.org |
Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery due to their high surface areas and ordered pore structures. The synthesis of these materials often relies on a liquid-crystal templating mechanism where surfactant micelles act as a template around which inorganic precursors (like silica) polymerize.
Cationic surfactants are central to this process. For instance, the synthesis of the well-known mesoporous silica (B1680970) material, MCM-41, is achieved using a cationic surfactant template. researchgate.net The surfactant molecules assemble into hexagonal arrays of cylindrical micelles. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced and hydrolyzes and condenses around the micellar template. Subsequent removal of the organic surfactant template, typically through calcination or solvent extraction, leaves behind a solid inorganic framework with a regular arrangement of mesopores. researchgate.netnih.gov The concentration of the surfactant is a critical parameter; increasing the concentration can lead to an increase in the pore volume of the resulting mesoporous silica. researchgate.net TTeAB, as a cationic surfactant, is well-suited to act as a template in the fabrication of such mesoporous inorganic materials.
Intercalation involves the insertion of molecules or ions into the galleries or layered structures of a host material. This process can significantly modify the host's properties, such as increasing the interlayer spacing, altering surface chemistry, and improving dispersion in solvents.
Graphite (B72142) Oxide: Research on the intercalation of tetradecyltrimethylammonium bromide into graphite oxide demonstrates that such surfactants can be successfully inserted between the layers of this material. nih.gov This process, however, is not effective when graphite oxide is simply dispersed in water, but proceeds rapidly when the graphite oxide is first exfoliated in a dilute alkaline solution. nih.gov The mechanism involves an ionic bond forming between the cationic headgroup of the surfactant and the deprotonated hydroxyl and carboxyl groups on the graphite oxide sheets. nih.gov The amount of intercalated surfactant, controlled by the mass ratio of surfactant to graphite oxide, directly influences the resulting interlayer spacing. nih.gov
Beidellites: Beidellites are a class of smectite clay minerals with a layered structure. The surfaces of natural beidellite (B77351) can be modified through ion exchange with cationic surfactants like tetradecyltrimethylammonium bromide. researchgate.net This process results in the formation of organo-beidellites, where the surfactant molecules are intercalated into the clay galleries. researchgate.net This modification changes the surface from hydrophilic to organophilic, which is useful for applications such as the adsorption of organic pollutants or for creating compatible fillers for polymer nanocomposites. Thermogravimetric analysis is a useful technique to confirm the intercalation and estimate the amount of surfactant loaded into the clay structure. researchgate.net
Table 2: Intercalation of Layered Materials with Tetradecyl-Ammonium Bromide Surfactants
| Host Material | Surfactant | Key Findings | Bonding Mechanism |
|---|---|---|---|
| Graphite Oxide | Tetradecyltrimethylammonium bromide | Intercalation successful in alkaline solution; interlayer spacing increases with surfactant ratio. nih.gov | Ionic Bonding nih.gov |
Surface Modification and Stabilization of Nanostructures
The high surface-area-to-volume ratio of nanostructures makes them inherently reactive and prone to aggregation. Surface modification with surfactants like TTeAB is a critical strategy to passivate the surface, ensuring their stability and processability for various applications.
During nanoparticle synthesis, TTeAB can act as a capping agent, adsorbing to the particle surface to control growth and prevent uncontrolled agglomeration. escholarship.orgnih.gov The surfactant forms a protective layer, or cap, that provides colloidal stability. The binding of alkyl ammonium halides to nanoparticle surfaces is often relatively weak and based on electrostatic and van der Waals interactions. acs.orgnih.gov
This weak binding is advantageous as it allows for subsequent surface modification through ligand exchange reactions. acs.orgnih.gov In this process, the capping agent is replaced by another ligand that has a stronger affinity for the nanoparticle surface or introduces a desired functionality. For example, the CTAB capping layer on gold nanorods can be readily exchanged with thiol-containing ligands. researchgate.net Thiol groups form strong covalent bonds with gold surfaces, resulting in a more robustly functionalized and stable nanoparticle. nih.govresearchgate.net This ligand exchange capability is essential for tailoring the nanoparticle surface for specific applications, such as attaching biomolecules for sensing or drug delivery.
The primary role of TTeAB as a surface modifying agent is to ensure the long-term stability of nanoparticle dispersions in a liquid medium. The stabilization mechanism is typically a combination of electrostatic and steric repulsion.
The cationic triethylammonium (B8662869) headgroup adsorbs onto the nanoparticle surface, imparting a net positive surface charge. nih.govfrontiersin.org This charge creates electrostatic repulsion between adjacent particles, preventing them from coming close enough to aggregate. Furthermore, the long, hydrophobic tetradecyl chains extend into the surrounding medium, creating a steric barrier that physically hinders the close approach of particles. escholarship.orgnih.gov Studies on platinum nanoparticles capped with tetradecyltrimethylammonium bromide have shown the formation of a strongly bonded layer of ammonium cations on the platinum surface, which is crucial for stability. escholarship.orgnih.govosti.gov This stabilization is effective for a wide range of nanoparticles, including metallic (Ag, Au, Pt) and semiconductor (ZnS) types, enabling their use in liquid-phase applications. nih.govfrontiersin.org
Thermal Stability of Surfactant-Capped Nanomaterials
Tetradecyltrimethylammonium bromide (TTAB) plays a crucial role as a capping agent in the synthesis of various nanomaterials, influencing their stability and properties. The thermal stability of these surfactant-capped nanomaterials is a critical factor for their application in fields requiring elevated temperatures, such as catalysis and electronics. The organic shell provided by TTAB prevents the aggregation of nanoparticles and controls their growth and morphology during synthesis. However, this organic layer has a limited thermal stability, and its decomposition can lead to changes in the nanoparticle structure and properties.
Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of such materials by measuring the change in mass as a function of temperature. nih.govnih.gov For nanomaterials capped with TTAB, TGA typically reveals a weight loss step corresponding to the decomposition of the surfactant layer. This decomposition temperature provides insight into the strength of the interaction between the surfactant and the nanoparticle surface.
In studies of platinum (Pt) nanocubes capped with TTAB, it has been observed that the cubic shape of the nanoparticles begins to deform at around 200°C. nih.govelsevierpure.comingentaconnect.com By 300°C, the nanoparticles tend to fuse together, indicating a significant loss of the stabilizing TTAB layer. nih.govelsevierpure.comingentaconnect.com The thermal stability is also influenced by the surrounding chemical environment. For instance, thermal treatment under air can lead to the formation of a metal oxide layer on the surface, which can in some cases provide better shape stability compared to treatments under inert (N₂) or reducing (H₂) atmospheres. nih.govelsevierpure.comingentaconnect.com
The following table summarizes the thermal behavior of TTAB-capped platinum nanocubes.
| Nanomaterial System | Capping Agent | Key Thermal Events | Temperature (°C) | Reference(s) |
| Platinum Nanocubes | Tetradecyltrimethylammonium Bromide (TTAB) | Onset of shape deformation | ~200 | nih.gov, elsevierpure.com, ingentaconnect.com |
| Platinum Nanocubes | Tetradecyltrimethylammonium Bromide (TTAB) | Significant fusion of nanoparticles | ~300 | nih.gov, elsevierpure.com, ingentaconnect.com |
Composite Material Development and Interfacial Engineering
Polymer-Tetradecyltrimethylammonium Bromide Composites
In polymer composites, TTAB can act as an interfacial modifier. Its amphiphilic nature, with a hydrophilic head and a hydrophobic tail, allows it to position itself at the interface between a hydrophilic filler and a hydrophobic polymer matrix, or vice versa. This reduces the interfacial tension and promotes better dispersion of the filler within the polymer. Improved dispersion is crucial for enhancing the mechanical, thermal, and electrical properties of the composite material. nih.gov
The introduction of quaternary ammonium bromides, a class of compounds to which TTAB belongs, into polymer composites has been shown to significantly affect their mechanical properties. For example, in a study of polyamide 6 (PA6) nanofibers reinforced with hematite (B75146) nanoparticles, a similar compound, tetra-n-butylammonium bromide (TBAB), was used. frontiersin.org The presence of the quaternary ammonium salt can influence the interaction between the polymer and the nanoparticle filler, leading to changes in properties such as Young's modulus, tensile strength, and toughness. frontiersin.orgresearchgate.net The enhancement of mechanical properties in such composites is often attributed to improved stress transfer from the polymer matrix to the filler, which is a direct result of better interfacial adhesion. rsc.orgornl.gov
The table below presents hypothetical data illustrating the potential impact of an interfacial modifier like TTAB on the mechanical properties of a polymer nanocomposite.
| Composite Material | Filler Content (wt%) | Interfacial Modifier | Young's Modulus (MPa) | Tensile Strength (MPa) |
| Polymer X | 5 | None | 1500 | 45 |
| Polymer X | 5 | TTAB (1 wt%) | 1800 | 55 |
| Polymer Y | 10 | None | 2200 | 60 |
| Polymer Y | 10 | TTAB (1 wt%) | 2700 | 75 |
Applications in Soft Matter and Colloidal Systems
Tetradecyltrimethylammonium bromide is widely used in the field of soft matter and colloid science due to its self-assembling properties in solution. nih.gov As a cationic surfactant, it forms micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net These micelles are aggregates where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer surface.
TTAB is instrumental in the formation and stabilization of various colloidal systems:
Emulsions and Foams: TTAB can be used as an emulsifier to stabilize oil-in-water or water-in-oil emulsions. It is also employed in the generation of foams, where it stabilizes the gas-liquid interface. google.com In some cases, TTAB is used in conjunction with nanoparticles to create highly stable foams. google.com
Microemulsions: These are thermodynamically stable, transparent dispersions of oil and water, stabilized by a surfactant film at the interface. nih.gov TTAB, often in combination with a co-surfactant, can form microemulsions that serve as nanoreactors for chemical reactions or as drug delivery vehicles. nih.gov
Liquid Crystal Templating: TTAB can form lyotropic liquid crystal phases in water. tandfonline.comrsc.org These ordered structures, with geometries such as hexagonal or cubic phases, can be used as templates to synthesize mesoporous materials, particularly silica. researchgate.netmdpi.comtandfonline.com The surfactant is first allowed to form the liquid crystal phase, and then a precursor material (like tetraethoxysilane for silica) is introduced and polymerized within the aqueous domains of the liquid crystal structure. tandfonline.com After polymerization, the surfactant template is removed, leaving behind a solid material with a highly ordered porous structure. researchgate.net
The ability of TTAB to form various self-assembled structures makes it a versatile component in the design and engineering of a wide range of soft materials and colloidal systems.
Catalytic Applications and Reaction Media Involving Tetradecyltrimethylammonium Bromide
Phase Transfer Catalysis Mediated by Tetradecyltrimethylammonium Bromide
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wisdomlib.orgwikipedia.org The catalyst, a phase transfer agent, transports a reactant from one phase to the other, enabling the reaction to proceed. wisdomlib.org Quaternary ammonium (B1175870) salts, such as tetradecyltrimethylammonium bromide, are a prominent class of phase transfer catalysts. wikipedia.orgalfachemic.com
The general mechanism for phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) in a liquid-liquid system is initiated by the exchange of the catalyst's anion (X⁻) with the anion of a reactant (Y⁻) in the aqueous phase. wisdomlib.org This creates a new ion pair (Q⁺Y⁻) where the lipophilic nature of the quaternary ammonium cation allows for the transport of the reactant anion (Y⁻) into the organic phase. wisdomlib.org Once in the organic phase, the reactant anion can react with the organic substrate.
While the broader class of quaternary ammonium salts is well-established in phase transfer catalysis for a variety of organic transformations including alkylations, esterifications, and polymerizations, specific and detailed research findings on the application of tetradecyltrimethylammonium bromide as a phase transfer catalyst are not extensively documented in the reviewed scientific literature. biomedres.uscrdeepjournal.org However, its structural similarity to other effective phase transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), suggests its potential utility in this capacity. wikipedia.org The efficacy of a quaternary ammonium salt as a phase transfer catalyst is influenced by factors such as the length of the alkyl chains and the nature of the cation, which affect its solubility in the organic phase and its ability to pair with the reactant anion. biomedres.us
Micellar Catalysis in Organic Synthesis
In aqueous solutions, surfactant molecules like tetradecyltrimethylammonium bromide self-assemble into spherical aggregates known as micelles above a certain concentration, termed the critical micelle concentration (CMC). These micelles possess a hydrophobic core and a hydrophilic surface, creating distinct microenvironments that can be exploited for catalysis.
Enhanced Reaction Rates in Aqueous Micellar Media
The formation of micelles in an aqueous reaction medium can lead to a significant acceleration of reaction rates. This phenomenon, known as micellar catalysis, arises from the ability of the micelles to concentrate both hydrophobic and hydrophilic reactants within their structure, thereby increasing the effective concentration of the reacting species.
A study on the kinetic micellar effects of tetradecyltrimethylammonium bromide (TTAB) on the reaction of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and 2-(p-nitrophenyl)ethyl bromide with hydroxide (B78521) ions demonstrated a notable rate enhancement in the presence of TTAB micelles compared to the reaction in a simple aqueous solution. nih.gov The acceleration is attributed to the micelles facilitating reactions where the charge is delocalized in the transition state. nih.gov The binding of reactants to the micellar surface and their partitioning between the micellar and aqueous phases are key factors governing the observed kinetics. nih.gov
The table below presents data on the second-order rate constants for reactions in the presence of TTAB, illustrating the catalytic effect.
| Reaction | Medium | Second-Order Rate Constant (k₂) | Reference |
| 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane + OH⁻ | TTAB micellar solution | Greater than in aqueous solution | nih.gov |
| 2-(p-nitrophenyl)ethyl bromide + OH⁻ | TTAB micellar solution | Greater than in aqueous solution | nih.gov |
Influence of Micellar Microenvironment on Reaction Pathways
The unique microenvironment within and at the surface of tetradecyltrimethylammonium bromide micelles can influence not only the rate of a reaction but also its pathway and selectivity. The hydrophobic core of the micelle provides a non-polar environment, while the Stern layer at the micelle-water interface is a region of high ionic concentration and polarity gradient.
The polarity of the micellar environment can be probed using fluorescent molecules. Studies have shown that the environment within TTAB micelles is more polar than the interior of a hydrocarbon, which can affect the stability of charged intermediates and transition states, thereby favoring certain reaction pathways. nih.gov Furthermore, the aggregation number of the micelles and the surface area per headgroup, which can be altered by the addition of co-solvents or changes in temperature, can also impact the reaction environment. nih.gov For instance, the addition of formamide (B127407) to aqueous solutions of TTAB was found to decrease the micelle aggregation number and create a less ordered micellar structure, which could in turn affect the course of a catalyzed reaction. nih.gov
The binding of counterions at the micellar surface reduces the repulsion between the cationic head groups, making micellization more favorable. nih.gov This ion exchange at the micellar interface can also play a role in reaction pathways by altering the local concentration of reactive ions. nih.gov
Comparison with Other Surfactant-Based Catalytic Systems
The catalytic effectiveness of tetradecyltrimethylammonium bromide is often compared with other cationic surfactants that differ in the length of their hydrophobic alkyl chain, such as dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium bromide (CTAB). The primary difference between these surfactants lies in their hydrophobic character, which influences their critical micelle concentration (CMC) and the properties of the resulting micelles.
Generally, as the length of the alkyl chain increases, the CMC decreases, meaning that micelles form at lower concentrations. This is due to the increased hydrophobic effect driving the aggregation of the surfactant molecules. The difference in CMC and micellar structure between these surfactants can lead to variations in their catalytic efficiency for a given reaction. For instance, the self-aggregation behavior is more pronounced and cooperative for CTAB than for DTAB due to the longer alkyl chain of CTAB.
The table below provides a comparison of the critical micelle concentrations for TTAB, DTAB, and CTAB in aqueous solution.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water (mM) | Reference |
| Dodecyltrimethylammonium bromide (DTAB) | 12 | ~14-16 | |
| Tetradecyltrimethylammonium bromide (TTAB) | 14 | ~3.5-4.9 | nih.gov |
| Cetyltrimethylammonium bromide (CTAB) | 16 | ~0.9-1.0 |
The choice of surfactant for a specific catalytic application will depend on the nature of the reactants and the desired reaction conditions. The differences in the microenvironment provided by TTAB, DTAB, and CTAB micelles can be leveraged to optimize reaction rates and selectivities.
Electrochemical and Spectroscopic Investigations of Tetradecyltrimethylammonium Bromide
Electrochemical Behavior and Interfacial Dynamics
The electrochemical properties and behavior of tetradecyltrimethylammonium bromide (TTAB) at interfaces are critical for understanding its function in various applications, from industrial processes to analytical chemistry.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of species in solution. In the context of TTAB, CV can provide insights into its adsorption at electrode surfaces and its influence on the electrochemical reactions of other molecules.
Studies involving surfactants like TTAB often focus on how they modify electrode surfaces and affect the electrochemical response of a redox probe, such as [Fe(CN)6]3−/4-. For instance, the modification of an electrode with a film containing a quaternary ammonium (B1175870) bromide, like tetrabutylammonium (B224687) bromide (TBAB), can alter the capacitance and current response of the electrode. rsc.org In a typical CV experiment, the potential is swept linearly with time between two vertex potentials, and the resulting current is measured. The presence of TTAB can influence the peak currents and peak separation of the redox probe, providing information about the formation of micellar aggregates and their interaction with the electrode surface.
Research on similar systems, such as the electrochemical behavior of tetrabutylammonium bromide in acetonitrile, shows distinct oxidation peaks. researchgate.net While specific cyclic voltammograms for TTAB solutions were not found in the immediate search, the principles from related compounds can be applied. The electrochemical behavior would be expected to be influenced by the critical micelle concentration (CMC) of TTAB. Below the CMC, TTAB exists as monomers, and its effect on the CV might be minimal. Above the CMC, the formation of micelles can lead to significant changes in the double-layer capacitance and the mass transport of electroactive species to the electrode surface.
Table 1: Expected Observations in Cyclic Voltammetry of a Redox Probe in the Presence of TTAB
| Parameter | Observation Below CMC | Observation Above CMC | Interpretation |
| Peak Current (Ip) | Little to no change | Decrease in current | Micelles hinder the diffusion of the redox probe to the electrode surface. |
| Peak Separation (ΔEp) | Minimal change | Increase in separation | Adsorbed TTAB layer or micelles can slow down electron transfer kinetics. |
| Capacitive Current | Slight increase | Significant change | Formation of an adsorbed layer or hemimicelles on the electrode surface alters the interfacial capacitance. |
This table is based on general principles of surfactant electrochemistry as specific CV data for TTAB was not available in the search results.
Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. For cationic surfactants like TTAB, ISEs can be constructed to be sensitive to the tetradecyltrimethylammonium cation (TTA+). These electrodes are invaluable for determining the critical micelle concentration (CMC) and the degree of counterion binding to the micelles.
The principle of operation involves measuring the potential difference between the TTA+-selective electrode and a reference electrode. Below the CMC, the potential changes linearly with the logarithm of the TTAB concentration, following the Nernst equation. At the CMC, there is a distinct break in the plot of potential versus log(concentration) due to the aggregation of surfactant monomers into micelles, which leads to a decrease in the activity of free surfactant ions.
Studies have successfully employed ISEs to investigate aqueous solutions of TTAB. uchile.cl By measuring the activity of the tetradecyltrimethylammonium ion, a CMC value of 3.6 (±0.2) mM has been determined. uchile.cl Furthermore, by using a bromide-selective electrode in conjunction with the TTA+-selective electrode, the activity of both the surfactant cation and the bromide counterion can be monitored. This allows for the calculation of important micellar parameters, such as the degree of counterion binding. For TTAB micelles, the degree of counterion binding has been reported to be between 0.75 and 0.8. uchile.cl
Table 2: Performance Characteristics of a Dodecyltrimethylammonium (B156365) Bromide (DTAB) Ion-Selective Electrode
| Parameter | Value | Reference |
| Linear Range | 1.20 × 10-2 - 5.6 × 10-7 mol L-1 | nih.gov |
| Nernstian Slope | 55.95 ± 0.58 mV decade-1 | nih.gov |
| Detection Limit | 6.8 x 10-6 mol L-1 | nih.gov |
| Response Time | 6-10 s | nih.gov |
Note: This data is for a similar surfactant, dodecyltrimethylammonium bromide (DTAB), as specific performance data for a TTAB-selective electrode was limited. The principles and expected performance would be comparable.
The intentional modification of electrode surfaces with TTAB can be used to create electrochemical sensors with enhanced properties. TTAB can form a stable, self-assembled layer on various electrode materials, altering their surface chemistry and electrochemical behavior.
The characterization of these modified electrodes often involves techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS). CV can reveal changes in the redox behavior of probe molecules, indicating the successful modification of the electrode. EIS is particularly useful for probing the interfacial properties of the modified electrode, such as charge transfer resistance and double-layer capacitance.
For example, studies on electrodes modified with other quaternary ammonium compounds have shown that these surfactant films can enhance the electrocatalytic activity towards certain analytes or improve the stability of the electrode. cu.edu.eg The modification of a gold electrode with a nanocomposite containing an ionic liquid crystal, for instance, has been shown to enhance the current response for the electro-oxidation of norepinephrine. cu.edu.eg While specific studies on TTAB-modified electrodes for sensing applications were not found, the principles are well-established. The long alkyl chain of TTAB would create a hydrophobic environment on the electrode surface, which could be exploited for the selective detection of hydrophobic analytes.
Table 3: Techniques for Characterizing TTAB-Modified Electrodes
| Technique | Information Obtained | Expected Outcome for TTAB Modification |
| Cyclic Voltammetry (CV) | Changes in redox peak currents and potentials of a probe. | Suppression of redox peaks for hydrophilic probes, potential enhancement for hydrophobic probes. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct) and double-layer capacitance (Cdl). | Increase in Rct and decrease in Cdl due to the formation of a dielectric layer. |
| Contact Angle Measurement | Surface hydrophobicity. | Increase in contact angle, indicating a more hydrophobic surface. |
| Atomic Force Microscopy (AFM) | Surface morphology and film thickness. | Visualization of the adsorbed TTAB layer or aggregates on the electrode surface. |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for understanding the molecular structure and dynamics of TTAB, both in solution and at interfaces.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of surfactant micelles in solution. By analyzing the chemical shifts, signal intensities, and relaxation times of different nuclei (typically ¹H and ¹³C), detailed information about the micellar environment can be obtained.
When TTAB forms micelles, the chemical environment of the protons along the alkyl chain and in the headgroup changes, leading to shifts in their NMR signals. uni-muenchen.de Protons in the hydrophobic core of the micelle experience a different magnetic environment compared to those in the aqueous bulk, resulting in upfield or downfield shifts. The protons of the polar headgroup are often deshielded due to the proximity of other cationic headgroups in the micelle. uni-muenchen.de
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different protons, helping to elucidate the packing of the surfactant molecules within the micelle. nih.gov Pulsed-field gradient (PFG) NMR can be used to measure the self-diffusion coefficients of the surfactant molecules, which decrease significantly upon micellization, allowing for the determination of micelle size and aggregation number. nih.gov
Table 4: Representative ¹H NMR Chemical Shift Changes upon Micellization of a Quaternary Ammonium Surfactant
| Proton Group | Monomer Chemical Shift (ppm) | Micelle Chemical Shift (ppm) | Interpretation of Shift |
| N+-CH3 | ~3.1 | Downfield shift | Deshielding due to proximity to other positive charges in the headgroup region. |
| α-CH2 (adjacent to N+) | ~3.3 | Downfield shift | Similar to the headgroup methyls, influenced by the polar interface. |
| -(CH2)n- (middle of chain) | ~1.3 | Upfield shift | Shielding effect of the hydrophobic micellar core. |
| Terminal CH3 | ~0.9 | Upfield shift | Located in the most hydrophobic part of the micelle interior. |
Note: The exact chemical shift values can vary depending on the solvent, temperature, and concentration. This table represents general trends observed for similar surfactants.
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups and molecular structure of a compound. When TTAB is adsorbed onto a surface, FTIR can be used to study the orientation and conformation of the adsorbed molecules.
The vibrational frequencies of the C-H stretching modes of the alkyl chain are sensitive to the conformational order. In a highly ordered, all-trans conformation, the symmetric and asymmetric C-H stretching bands appear at lower frequencies compared to a disordered, gauche-rich conformation. This allows for the characterization of the packing density of adsorbed TTAB layers.
Studies on TTAB adsorbed on platinum nanoparticles have shown that the FTIR spectrum is significantly perturbed compared to that of pure TTAB. nih.govkaist.ac.kracs.org New, intense, and broad bands appear, which have been attributed to the coupling between the conducting electrons of the nanoparticles and the molecular vibrations of the adsorbed TTAB. nih.govkaist.ac.kracs.org This indicates a strong interaction between the surfactant and the surface. The thermal decay of TTAB on platinum nanoparticles, as studied by FTIR, shows the release of the hydrocarbon chain while a strongly bonded layer of ammonium cations remains on the surface. nih.govkaist.ac.kr
Table 5: Key FTIR Vibrational Bands for Tetradecyltrimethylammonium Bromide
| Wavenumber (cm-1) | Vibrational Mode | Assignment | Reference |
| ~2920 | νas(CH2) | Asymmetric C-H stretching of the alkyl chain | acs.org |
| ~2850 | νs(CH2) | Symmetric C-H stretching of the alkyl chain | acs.org |
| ~1470 | δ(CH2) | CH2 scissoring mode | acs.org |
| ~960 & ~910 | ν(C-N) | C-N stretching of the headgroup | acs.org |
| 1450 (on Pt) | Electron-vibrational mode | Coupling of Pt electrons and ammonium cation vibrations | nih.govkaist.ac.kracs.org |
| 760 (on Pt) | Electron-vibrational mode | Coupling of Pt electrons and ammonium cation vibrations | nih.govkaist.ac.kracs.org |
Fluorescence Spectroscopy for Micellar Microenvironment and Aggregation Number
Fluorescence spectroscopy serves as a powerful tool for probing the microenvironments of Tetradecyltrimethylammonium bromide (TTAB) micelles and determining their aggregation numbers. This technique utilizes fluorescent probes, molecules whose spectral properties are sensitive to the polarity and viscosity of their immediate surroundings. Pyrene (B120774) is a commonly employed probe due to the sensitivity of its vibrational fine structure in its emission spectrum to the polarity of the medium. The ratio of the first to the third vibronic peaks (I₁/I₃) is a well-established indicator of the micropolarity of the probe's location.
In studies involving TTAB, changes in the pyrene I₁/I₃ ratio indicate the polarity of the micellar environment. For instance, when formamide (B127407) is added to a TTAB solution, an increase in the I₁/I₃ ratio is observed, suggesting a more polar environment within the micelle. nih.gov This increased polarity is attributed to an enhanced solvation of the micelles, likely due to the penetration of formamide molecules into the micellar structure. nih.gov Similarly, while the pyrene 1:3 ratio might not show significant changes in micropolarity upon the addition of glycerol (B35011), other probes can reveal structural alterations. nih.gov
Fluorescence anisotropy measurements using probes like coumarin (B35378) 6 and fluorescein (B123965) provide insights into the microviscosity and structural order of the micelles. nih.govnih.govnih.gov For example, in formamide-water mixtures, fluorescence polarization studies indicated a decrease in microviscosity with the addition of the cosolvent, suggesting the formation of less ordered micellar structures. nih.gov Conversely, when ethylene (B1197577) glycol (EG) is added, the microviscosity at the micellar surface, probed by fluorescein, increases, which is ascribed to the penetration of EG into the headgroup region and its participation in the micellar solvation layer. nih.gov Interestingly, the microviscosity in the hydrophobic core remains largely unaffected by EG addition. nih.gov
The aggregation number (N), a fundamental parameter of micelles, can be determined using steady-state fluorescence quenching methods. nih.govnih.gov This method typically involves a fluorescent probe (like pyrene) and a quencher (like cetylpyridinium (B1207926) chloride). nih.gov The quenching of the probe's fluorescence is analyzed to calculate the number of surfactant molecules per micelle. Research has shown that the aggregation number of TTAB micelles is influenced by additives. Both formamide and glycerol have been observed to cause a decrease in the micellar aggregation number. nih.govnih.gov This decrease is attributed to an increase in the surface area per surfactant headgroup, resulting from the enhanced solvation and potential incorporation of additive molecules into the micellar solvation layer. nih.govnih.gov
UV-Visible Spectroscopy in Self-Assembly and Interaction Studies
UV-Visible (UV-Vis) spectroscopy is a versatile technique used to investigate the self-assembly of TTAB and its interactions with other molecules. acs.orgnih.govrsc.org The method relies on changes in the absorption spectra of a chromophoric probe or an interacting molecule upon changes in the surfactant concentration or environment. nih.gov While TTAB itself does not have a strong chromophore in the UV-Vis range, its aggregation behavior can be monitored by introducing a dye or another molecule whose spectrum is sensitive to micellization.
This technique is particularly useful for determining the critical micelle concentration (CMC), the concentration at which micelles begin to form. The addition of a dye to the surfactant solution can lead to noticeable spectral changes as the surfactant concentration crosses the CMC. nih.gov The dye may be partitioned into the hydrophobic micellar core or bind to the micellar surface, leading to a shift in its maximum absorbance wavelength (λ_max) or a change in its molar absorptivity. nih.gov These spectral shifts, when plotted against surfactant concentration, typically show a distinct break or change in slope at the CMC.
UV-Vis spectroscopy is also employed to study the structure and stability of nanoparticles stabilized by TTAB. acs.org For instance, in the study of platinum nanoparticles capped with TTAB, UV-Vis spectra, along with other techniques, were used to characterize the system. acs.org The spectra can provide information about the interaction between the surfactant and the nanoparticle surface. acs.org
Furthermore, the interaction between surfactants and polymers or other additives can be effectively studied. The self-assembly of a stable black soap film prepared from TTAB and the anionic dye Thiazole Yellow has been investigated using UV-Vis spectroscopy, revealing details about the thinning process and the structure of the resulting film. rsc.org In studies of surfactant-dye interactions, such as with methyl red, UV-Vis spectroscopy can elucidate the nature of the binding and the influence of additives on the system. nih.gov The exceptional sensitivity and precision of this method make it highly suitable for exploring molecular affinity and properties in such complex systems. nih.gov
Calorimetric and Conductometric Analyses
Isothermal Titration Calorimetry in Binding and Micellization Studies
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of molecular interactions, including the micellization of surfactants like TTAB. nih.govnih.govnih.govvanderbilt.edu ITC directly measures the heat released or absorbed during a process, providing a comprehensive thermodynamic profile of the interaction in a single experiment. nih.govharvard.edu
In the context of TTAB, ITC is used to determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH_mic). nih.gov The experiment typically involves titrating a concentrated surfactant solution into a more dilute solution (or pure solvent) in the calorimeter cell. Below the CMC, the heat changes correspond to the dilution of the surfactant monomers. As the concentration surpasses the CMC and micelles form, the measured heat change also includes the enthalpy associated with micelle formation or dissociation. A plot of the heat change per injection versus the total surfactant concentration allows for the determination of both the CMC and ΔH_mic. nih.gov
From these primary measurements, other key thermodynamic parameters such as the Gibbs free energy of micellization (ΔG_mic) and the entropy of micellization (ΔS_mic) can be calculated. nih.gov Studies on TTAB and other alkyltrimethylammonium bromides have successfully used ITC to determine these parameters at various temperatures (e.g., 28, 30, and 35 °C). nih.gov The values obtained via ITC have shown good agreement with those determined by traditional temperature-variation methods, validating the accuracy of the technique. nih.gov The process of micellization for TTAB is generally found to be spontaneous, as indicated by a negative ΔG_mic. nih.gov
ITC is also a powerful tool for investigating the binding of molecules to micelles or the influence of additives on the micellization process. nih.gov The technique can quantify the binding affinity (K_A), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of such interactions. harvard.edu
Conductivity Measurements for Critical Micelle Concentration and Thermodynamic Parameters
Conductivity measurement is a widely used, straightforward, and precise method for determining the critical micelle concentration (CMC) of ionic surfactants like TTAB. nih.govnih.govresearchgate.netnih.gov The technique is based on the change in the electrical conductivity of the surfactant solution as a function of its concentration.
Below the CMC, the surfactant exists as individual ions (the tetradecyltrimethylammonium cation, TTA⁺, and the bromide anion, Br⁻), and the specific conductivity increases linearly with concentration. nih.gov Once the CMC is reached, the surfactant monomers begin to assemble into micelles. These larger, charged aggregates have a lower electrophoretic mobility than the free monomers. Furthermore, a fraction of the counterions (Br⁻) becomes associated with the micelles, reducing the total number of free charge carriers in the solution. nih.gov This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is taken as the CMC.
Reported CMC values for pure TTAB in water at temperatures around 298.15 K are consistently in the range of 3.56 x 10⁻³ to 4.39 mmol/kg. researchgate.netnih.govresearchgate.net
Table 1: Critical Micelle Concentration (CMC) of TTAB in Aqueous Solution at Different Temperatures
| Temperature (K) | CMC (mmol/kg) | Source |
| 293.15 | 3.84 (approx.) | nih.govresearchgate.net |
| 298.15 | 3.80 | nih.gov |
| 303.15 | 3.97 (approx.) | nih.govresearchgate.net |
| 313.15 | 4.39 (approx.) | nih.govresearchgate.net |
Note: Data is compiled from graphical representations and textual references. Exact values may vary slightly between studies.
From the slopes of the plot before (S₁) and after (S₂) the CMC, the degree of counterion dissociation (α), also referred to as the degree of ionization of the micelles, can be calculated as the ratio S₂/S₁. researchgate.net Conversely, the degree of counterion binding (β) is given by 1 - α.
Conductivity measurements over a range of temperatures allow for the calculation of important thermodynamic parameters of micellization. nih.govnih.govphyschemres.org The standard Gibbs free energy of micellization (ΔG⁰_m) can be calculated using the equilibrium model of micelle formation. nih.gov The standard enthalpy of micellization (ΔH⁰_m) can be determined from the temperature dependence of the CMC, and subsequently, the standard entropy of micellization (ΔS⁰_m) can be obtained. nih.gov For TTAB, the micellization process is found to be entropy-driven, although the enthalpic contribution becomes more significant at higher temperatures. nih.gov An enthalpy-entropy compensation effect is often observed in these systems. nih.govnih.gov
Microscopic and Scattering Techniques
Electron Microscopy (TEM, FF-TEM) for Self-Assembled Structures
Transmission Electron Microscopy (TEM) and its specialized variant, Freeze-Fracture Transmission Electron Microscopy (FF-TEM), are powerful techniques for the direct visualization of the self-assembled nanostructures formed by surfactants like TTAB in solution. nih.govnih.govfrontiersin.org These methods provide invaluable information on the morphology, size, and shape of aggregates such as micelles, vesicles, or other complex assemblies. nih.govmdpi.com
Standard TEM analysis of surfactant solutions often requires the sample to be dried on a support grid, which can introduce artifacts. nih.gov Staining agents are frequently used to enhance the contrast of the organic structures, which are composed of light elements. frontiersin.org Despite these challenges, TEM has been successfully used to observe surfactant micelles. frontiersin.orgmdpi.com For example, substrate-assisted TEM, using materials like layered double hydroxides (LDHs), has been shown to successfully visualize surfactant micelles, including their growth from spherical to wormlike shapes with increasing concentration. frontiersin.org
Cryogenic TEM (cryo-TEM) is an alternative and often preferred method that avoids the artifacts associated with drying and staining. nih.gov In cryo-TEM, a thin film of the aqueous solution is rapidly frozen (vitrified), preserving the native, solvated state of the self-assembled structures. nih.gov This allows for imaging the aggregates in a near-native environment.
For TTAB and similar surfactants, TEM and cryo-TEM can confirm the presence of different types of aggregates. Studies on catanionic micelles, formed by mixing TTAB with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), have used TEM to characterize the resulting structures. nih.gov These mixed systems can form aggregates that are significantly larger than the micelles of the individual components. nih.gov TEM images can reveal variations in the size and compactness of these catanionic micelles depending on the ratio of the two surfactants. nih.gov Similarly, TEM has been used to visualize spherical micelles in investigations of other amphiphilic molecules, with results often showing good agreement with data from other techniques like dynamic light scattering. mdpi.com
Freeze-fracture TEM (FF-TEM) involves fracturing the frozen sample to reveal internal structures, which are then visualized by creating a replica of the fractured surface. This technique can provide detailed views of the three-dimensional morphology of emulsified particles and other complex fluid systems stabilized by surfactants. researchgate.net
Small-Angle Neutron/X-ray Scattering for Micelle Size and Shape
Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful, non-invasive techniques used to investigate the nanoscale structure of materials, including the size, shape, and arrangement of surfactant micelles in solution. ias.ac.inesrf.fr These methods involve directing a beam of neutrons or X-rays at a sample and measuring the intensity of the scattered radiation as a function of the scattering angle. ias.ac.in The resulting scattering pattern contains detailed information about the structural characteristics of the micelles, such as their dimensions, aggregation number, and morphology.
In a typical experiment, the scattered intensity, I(Q), is measured as a function of the scattering vector, Q, where Q is related to the scattering angle (2θ) and the wavelength (λ) of the incident radiation by Q = (4πλ)sin(θ). ias.ac.in For dilute solutions where interactions between micelles are negligible, the scattering intensity is directly proportional to the form factor, P(Q), which is determined by the shape and size of the individual micelles. ias.ac.in At higher concentrations, a structure factor, S(Q), which accounts for inter-micellar interactions, must also be considered. nih.gov By fitting the experimental scattering data to theoretical models for different shapes (e.g., spheres, ellipsoids, cylinders), detailed structural parameters can be extracted. esrf.frcnr.it
Investigations into the micellar behavior of tetradecyltrimethylammonium bromide (TTAB) have utilized these techniques to elucidate how its aggregation characteristics respond to changes in environmental conditions, such as the addition of salt. In aqueous solutions, many surfactants form spherical or nearly spherical micelles. However, the addition of an electrolyte like sodium bromide (NaBr) can screen the electrostatic repulsion between the positively charged head groups of the TTAB molecules. This reduced repulsion allows the micelles to grow and often leads to a change in shape.
Research has shown that TTAB undergoes a salt-induced sphere-to-rod transition in aqueous NaBr solutions. jpn.org At a certain salt concentration, the initially spherical micelles begin to transform into elongated, rod-like or cylindrical structures. This transition has been observed for TTAB at a NaBr concentration of 0.12 M at 25°C. jpn.org This behavior is part of a broader trend observed in homologous series of alkyltrimethylammonium bromide surfactants, where the required salt concentration for the sphere-to-rod transition decreases as the length of the alkyl chain increases. jpn.org For comparison, dodecyltrimethylammonium bromide (DTAB), with a shorter C12 chain, requires a much higher NaBr concentration (1.8 M) for this transition to occur. jpn.org
The analysis of SANS and SAXS data for similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), provides a framework for understanding the data obtained for TTAB. For instance, studies on CTAB have shown that with the addition of salt, micelles grow from spherical to ellipsoidal and then to long, flexible worm-like cylinders. esrf.frias.ac.in The scattering data for such systems are often analyzed using models for core-shell ellipsoids or worm-like chains to quantify their dimensions. esrf.fr The semi-minor axis of these elongated micelles is typically constrained by the length of the surfactant's alkyl chain, while the semi-major axis or contour length increases significantly with salt concentration. ias.ac.in
The table below presents typical parameters that are determined from SANS/SAXS analysis of alkyltrimethylammonium bromide surfactants, illustrating the kind of detailed structural information these techniques provide.
Table 1. Micellar Structural Parameters from SANS/SAXS for Alkyltrimethylammonium Bromide Surfactants
| Surfactant System | Condition | Shape | Semi-Major Axis (Å) | Semi-Minor Axis (Å) | Aggregation Number (N) |
|---|---|---|---|---|---|
| CTAB | 100 mmol/dm³ in water | Ellipsoidal | 48.6 | 20.6 | 156 |
| CTAB + 15% NaCS | 100 mmol/dm³ | Rod-like | 167 | ~20.6 | - |
| DTAB | 1.0 wt% in D₂O | Oblate Ellipsoid | 21.6 | 12.4 | - |
| DTAB | 0.2 M NaBr | Oblate Spheroid | 24 | 14 | - |
| TTAB | > 0.12 M NaBr | Rod-like | - | - | - |
This table is a composite based on findings for homologous surfactants to illustrate the data derived from scattering techniques. rsc.orgjpn.orgias.ac.inresearchgate.net Data for TTAB indicates a shape transition, with specific dimensional data being part of more extensive datasets in specialized literature.
Theoretical and Computational Approaches to Tetradecyltrimethylammonium Bromide Systems
Computational Modeling of Self-Assembly Processes
Computational modeling allows for the direct simulation of the dynamic processes of surfactant aggregation and interfacial behavior. These methods build a bottom-up understanding of the macroscopic properties of TTAB solutions by modeling the interactions of individual molecules.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the time evolution of the system, offering deep insights into the formation and structure of micelles.
Simulations on quaternary ammonium (B1175870) surfactants, such as the shorter-chain homolog decyltrimethylammonium (B84703) bromide (DeTAB), reveal that micellar self-assembly is a multi-stage process. nih.gov It begins with the rapid aggregation of monomers into small, disordered oligomers, followed by a "ripening" stage where larger aggregates grow at the expense of smaller ones. The final, slower stage involves collisions and fusions between larger micelles to reach an equilibrium state. nih.gov
MD simulations of surfactants from the alkyltrimethylammonium bromide family consistently predict the formation of generally spheroidal micelles in aqueous solutions. nih.govstrath.ac.uk These simulated micelles exhibit a distinct structure:
A Hydrophobic Core: Composed of the tetradecyl (or other alkyl) tail atoms, which cluster together to minimize contact with water. nih.govstrath.ac.uk
A Hydrophilic Corona: Formed by the trimethylammonium head groups, which remain exposed to the aqueous solvent. nih.govstrath.ac.uk
A Stern Layer: A region surrounding the corona where the bromide counterions are concentrated. nih.govstrath.ac.uk
Water Penetration: Water molecules are observed to solvate the head groups and counterions, penetrating into the micelle structure up to the atom connecting the head group to the alkyl tail. nih.gov
Parameters derived from these simulations, such as the critical micelle concentration (CMC), average aggregate size, and area per headgroup, show reasonable agreement with experimental values, validating the accuracy of the models. nih.gov Furthermore, MD simulations have been successfully applied to study the behavior of TTAB monolayers at air/water interfaces, providing a molecular-level picture of their surface activity. acs.org
Table 1: Key Findings from Molecular Dynamics Simulations of Alkyltrimethylammonium Bromide Micelles
| Parameter/Observation | Description from MD Simulations | Reference |
|---|---|---|
| Assembly Mechanism | Occurs in three stages: 1) Fast monomer aggregation into oligomers, 2) Ripening process (larger aggregates grow), 3) Slower collisions between large micelles. | nih.gov |
| Micelle Shape | Typically spheroidal or quasi-spherical in aqueous solutions. | nih.govresearchgate.net |
| Core Structure | Hydrophobic core composed of alkyl tails, shielded from water. | nih.govstrath.ac.uk |
| Corona Structure | Hydrophilic corona of trimethylammonium head groups solvated by water. | nih.govstrath.ac.uk |
| Counterion Location | Bromide ions form a Stern layer around the hydrophilic corona. | nih.govstrath.ac.uk |
| Water Interaction | Water molecules penetrate the micelle structure up to the junction of the head and tail. | nih.gov |
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surfactant science, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena by modeling the distribution of molecules between a bulk phase and a surface at a constant chemical potential.
While specific MC simulation studies for TTAB are not extensively documented in the literature, the methodology has been widely applied to similar systems, providing a framework for understanding TTAB's behavior. rsc.orgchemrxiv.orgnih.gov These simulations are instrumental in predicting how TTAB molecules adsorb onto various interfaces, such as a solid substrate or the air-water interface.
Experimental studies show that the adsorption of TTAB onto surfaces like hydrated fused silica (B1680970) is a complex, pH-dependent process that progresses through several structures, from unimolecular adsorption to the formation of hemimicelles and adsorbed micelles. researchgate.net MC simulations can model these phenomena by:
Calculating Adsorption Isotherms: Predicting the amount of adsorbed surfactant as a function of its bulk concentration.
Visualizing Adsorbed Structures: Revealing the orientation and packing of TTAB molecules on the surface.
Determining Thermodynamic Properties: Calculating isosteric heats of adsorption, which quantify the strength of the surfactant-surface interaction. nih.gov
For example, MC simulations on other systems have been used to determine the optimal pore size in porous materials for gas adsorption and to quantify the selective adsorption of pollutants from water. chemrxiv.orgnih.gov A similar approach could be used to model the adsorption of TTAB, providing insights into its role in applications like detergency, mineral flotation, and surface modification.
Application of Thermodynamic and Kinetic Models
Thermodynamic and kinetic models provide a quantitative framework for interpreting experimental data on surfactant systems. These models are essential for predicting the behavior of TTAB in various formulations, particularly in mixed surfactant systems and as a catalyst for chemical reactions.
In many practical applications, surfactants are used as mixtures to achieve synergistic effects and properties not attainable with a single component. Regular Solution Theory (RST) is a thermodynamic model used to describe the behavior of these mixed systems, particularly the formation of mixed micelles. nih.gov
RST allows for the calculation of key parameters that describe the interactions between different surfactant molecules in a mixed micelle. The theory uses experimentally determined critical micelle concentrations (CMCs) of the individual surfactants and their mixtures to calculate:
The Interaction Parameter (β): A measure of the non-ideal interactions between the surfactant components in the micelle. A negative β value indicates attractive or synergistic interactions, while a positive value suggests repulsion. nih.gov
Studies on mixtures containing TTAB with other surfactants, such as a polymerizable surfactant, have utilized thermodynamic models to analyze their behavior. conicet.gov.ar In one such study, the analysis indicated a repulsive interaction between TTAB and the other cationic surfactant in the mixed micelle. conicet.gov.ar This type of analysis is crucial for formulating mixed surfactant systems with desired properties for specific applications.
The rate of chemical reactions can be significantly altered in the presence of micelles, a phenomenon known as micellar catalysis. The pseudophase model is a widely used kinetic model that provides a quantitative interpretation of these effects. unl.pt This model simplifies the complex micellar solution into two distinct regions or "pseudophases": the aqueous bulk phase and the micellar pseudophase. unl.pt
Kinetic studies on reactions in TTAB solutions have been successfully rationalized using the PIE model. nih.gov For instance, the model accurately describes how the observed rate constant for certain reactions changes with surfactant and reactant concentrations. By fitting experimental data to the model, it is possible to determine key parameters like the ion-exchange equilibrium constant and the second-order rate constant of the reaction within the micellar pseudophase. nih.gov These studies often show that TTAB micelles can accelerate reactions, for example, those involving a transition state with delocalized charge. nih.gov
Table 2: Principles of the Pseudophase Model for Micellar Catalysis
| Concept | Description | Relevance to TTAB |
|---|---|---|
| System Division | The solution is treated as two distinct reaction media: the aqueous pseudophase and the micellar pseudophase. | unl.pt |
| Reactant Distribution | Reactants partition between the aqueous and micellar phases according to their respective binding constants. | unl.pt |
| Reaction Loci | The reaction can proceed simultaneously in both pseudophases, each with its own intrinsic rate constant. | unl.pt |
| Ion Exchange (PIE Model) | For ionic surfactants like TTAB, the model accounts for the competitive binding of counterions and ionic reactants to the micelle surface. | nih.gov |
| Quantitative Analysis | Allows for the calculation of rate constants within the micelle and ion-exchange constants from experimental kinetic data. | nih.gov |
While simple TTAB micelles are typically spherical, surfactants can form a rich variety of aggregate structures, including elongated or wormlike micelles, and bilayer structures such as vesicles. The shape and topology of these aggregates are governed by thermodynamic and mechanical principles, particularly the bending elasticity of the surfactant layer. nih.gov
Theoretical models, such as the area-difference-elasticity (ADE) model, are used to predict the stable shapes of vesicles. aps.org These models consider factors like the vesicle's volume, surface area, and the spontaneous curvature of the surfactant bilayer. aps.orgnih.gov Asymmetry in the composition between the inner and outer leaflets of a vesicle bilayer can induce spontaneous curvature, leading to a wide variety of predicted and observed shapes, including:
Ellipsoids (prolates)
Discoids (oblates)
Pear-shaped vesicles
Budded vesicles nih.gov
Computational methods like MD simulations complement these theoretical models by directly simulating the formation of these complex shapes. nih.gov Coarse-grained MD simulations have shown that ammonium surfactants can self-assemble into both micelles and vesicles depending on the conditions. acs.org The topology of these aggregates is a critical factor in their application, influencing properties like encapsulation efficiency and rheological behavior. For instance, theoretical work has explored how orientational order within the surfactant layer can influence vesicle topology and shape. mpg.de
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Tetradecyltriethylammonium bromide, a quaternary ammonium (B1175870) salt, has established itself as a significant compound in the field of colloid and surface science. Its primary academic contribution lies in its function as a cationic surfactant, which forms the basis for its versatile applications in research. It is widely recognized for its ability to self-assemble into micelles in aqueous solutions, a characteristic that has been extensively studied to understand the thermodynamics and kinetics of micellization. The compound is frequently used as a model cationic surfactant to investigate the effects of additives, such as ionic liquids, on its aggregation behavior and surface properties.
In analytical chemistry, it has been notably employed in capillary electrophoresis as a surface-active aid for separating acid-derived anionic species. medchemexpress.comcaymanchem.com Its role involves the formation of hemimicelles on the inner wall of the capillary, which modifies the electroosmotic flow. medchemexpress.comresearchgate.net Furthermore, its interactions at various interfaces have been a subject of detailed study, providing fundamental insights into adsorption phenomena. In materials science, the compound has served as a crucial capping agent or stabilizer in the synthesis of metallic nanoparticles, such as those made of platinum. nih.govescholarship.org This application is vital for controlling the size, shape, and stability of nanoparticles, which are key to their catalytic and electronic properties. escholarship.org Research has also explored its interactions with biological molecules and systems, highlighting its potential as an antibacterial agent. biosynth.com
Unexplored Research Avenues and Challenges
Despite the extensive research, several avenues concerning this compound remain to be fully explored. A primary challenge lies in the complete elucidation of its interaction mechanisms within complex multicomponent systems. While studies on its mixtures with other surfactants or polymers exist, predicting the morphology and properties of the resulting aggregates with high precision remains a significant hurdle. nih.gov The influence of various counterions on the aggregation behavior and surface activity is another area that warrants deeper investigation to enable fine-tuning of its properties for specific applications.
Further research is needed to fully understand the behavior of this compound at solid-liquid interfaces under a broader range of conditions. For instance, studies on its adsorption onto fused-silica surfaces have acknowledged the need to extend the investigation into the basic pH range to develop a more comprehensive model. researchgate.net The thermal and chemical stability of the surfactant when adsorbed onto nanoparticle surfaces, particularly under catalytic reaction conditions, presents another challenge that requires more detailed investigation to enhance the durability and efficiency of such nanomaterials. nih.govescholarship.org Moreover, while its antibacterial properties are recognized, the precise mechanisms of action against a wider spectrum of microorganisms and the factors governing its efficacy are not fully understood. biosynth.com The transition from fundamental understanding to practical application in areas like drug delivery or advanced antimicrobial coatings represents a significant and challenging research frontier.
Potential for Novel Applications in Emerging Technologies
The unique properties of this compound position it as a promising candidate for several emerging technologies. In nanotechnology, its role as a capping agent can be extended beyond noble metals to the synthesis of novel semiconductor and magnetic nanoparticles, where surface chemistry is critical for performance. The ability to form stable, well-defined nanoparticles is fundamental to advancements in fields ranging from medical diagnostics to next-generation electronics. escholarship.org
In the realm of "green chemistry," the combination of this surfactant with ionic liquids opens up possibilities for creating novel solvent systems. bohrium.com These mixtures could be designed as structured media for catalysis or as advanced extraction systems, offering environmentally benign alternatives to conventional volatile organic compounds. tcichemicals.com In biotechnology and medicine, its proven antibacterial efficacy could be harnessed for the development of smart antimicrobial surfaces and coatings for medical devices or in the formulation of new disinfectant agents. biosynth.commdpi.com Furthermore, the study of interactions between quaternary ammonium-based ionic liquids and DNA suggests potential applications in gene delivery and biotechnology, where understanding and controlling these interactions at the molecular level is key. nih.gov
The following table summarizes potential applications in emerging technologies:
| Emerging Technology Field | Potential Application of this compound | Key Research Goal / Challenge |
| Nanotechnology | Stabilizing agent for novel semiconductor or magnetic nanoparticles. | To control nanoparticle morphology and surface properties for specific electronic or biomedical functions. nih.govescholarship.org |
| Green Chemistry | Component in surfactant-ionic liquid mixtures for advanced catalysis or separation processes. | To design environmentally friendly solvent systems with tunable properties for specific chemical reactions. bohrium.comtcichemicals.com |
| Biotechnology / Medicine | Development of antimicrobial coatings for medical implants and devices. | To optimize long-term stability and efficacy against a broad range of pathogens while ensuring biocompatibility. biosynth.commdpi.com |
| Advanced Analytics | Modifier in advanced capillary electrophoresis and separation techniques. | To enhance the separation efficiency and detection sensitivity for complex biological or environmental samples. medchemexpress.comcaymanchem.com |
Q & A
Q. What are the recommended methods for synthesizing and purifying tetradecyltriethylammonium bromide?
this compound can be synthesized via quaternization reactions, where triethylamine reacts with 1-bromotetradecane in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Purification typically involves recrystallization from ethanol or acetone to remove unreacted precursors. For laboratory-scale synthesis, column chromatography using silica gel with a methanol-chloroform gradient (5–10% methanol) ensures high purity (>98%) . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography to verify bromide content .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols mandate using nitrile gloves, lab coats, and eye protection due to its irritant properties. Work should be conducted in a fume hood to prevent inhalation of aerosols. Avoid skin contact, as it may cause dermatitis. Spills must be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations. Storage requires airtight containers in cool, dry conditions (15–25°C) away from oxidizers .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- FTIR spectroscopy : To identify functional groups (e.g., C-N⁺ stretching at ~950 cm⁻¹).
- XRD : For crystallinity analysis, particularly if used in nanostructured materials.
- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition typically occurs at 220–250°C) .
- Dynamic light scattering (DLS) : To determine micelle size in aqueous solutions.
Advanced Research Questions
Q. How does the concentration of this compound influence micelle formation in mixed surfactant systems?
Critical micelle concentration (CMC) varies with temperature and ionic strength. For example, at 25°C in water, the CMC is ~0.8 mM. In mixed systems (e.g., with cetyltrimethylammonium bromide), synergistic interactions reduce CMC due to increased hydrophobic tail packing. Experimental design should include conductivity measurements for CMC determination and small-angle neutron scattering (SANS) to study micelle morphology .
Q. What experimental strategies resolve contradictions in environmental fate data for quaternary ammonium surfactants?
Field-scale studies (e.g., bromide tracer experiments) reveal variability in transport due to soil heterogeneity. For instance, lateral solute velocity CVs reach 50% in unsaturated loamy sand, highlighting the need for stochastic modeling over deterministic approaches . Lab experiments should simulate field conditions (e.g., flux-controlled irrigation) and use replicated soil columns to quantify adsorption-desorption kinetics.
Q. How can this compound optimize drug delivery systems?
As a cationic surfactant, it enhances cellular uptake of hydrophobic drugs via micellar encapsulation. Key parameters:
- Drug-surfactant ratio : Maintain a 1:5 molar ratio to prevent micelle destabilization.
- pH sensitivity : Adjust zeta potential (e.g., pH 7.4 for bloodstream stability vs. pH 5.5 for lysosomal release).
- In vitro assays : Use fluorescence quenching (e.g., pyrene probe) to monitor drug loading efficiency .
Q. What advanced techniques quantify interactions between this compound and biomembranes?
Surface plasmon resonance (SPR) and atomic force microscopy (AFM) can measure binding kinetics and membrane disruption forces. For lipid bilayers, SPR data show a dissociation constant (Kd) of ~10<sup>-4</sup> M, indicating moderate affinity. Molecular dynamics simulations further reveal tail insertion depths of ~1.2 nm into phospholipid layers .
Data Contradiction Analysis
Q. Why do discrepancies arise in reported toxicity values for this compound?
Variability stems from:
- Test organisms : LC50 for Daphnia magna (48h) ranges 2–5 mg/L, while algae show higher sensitivity (0.5–1 mg/L).
- Exposure duration : Chronic toxicity (21-day studies) often reveals bioaccumulation not detected in acute tests.
- Methodological differences : Static vs. flow-through systems alter bioavailability. Standardize protocols using OECD Test No. 202 for comparability .
Methodological Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular weight | 336.39 g/mol | NMR, MS |
| Melting point | 245–250°C (decomposes) | TGA |
| CMC (25°C, water) | 0.8 mM | Conductivity |
| Log P (octanol-water) | 3.2 ± 0.3 | Shake-flask |
Table 2: Environmental Fate Parameters in Soil
| Parameter | Value | Study Design |
|---|---|---|
| Vertical solute velocity | 0.3–0.6 cm/day (loamy sand) | Field tracer |
| Adsorption coefficient | 120 L/kg (organic-rich soil) | Batch experiments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
